Elastase-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H12N4O3 |
|---|---|
Molecular Weight |
320.30 g/mol |
IUPAC Name |
4-nitro-N-[(E)-quinolin-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C17H12N4O3/c22-17(13-6-9-15(10-7-13)21(23)24)20-18-11-14-8-5-12-3-1-2-4-16(12)19-14/h1-11H,(H,20,22)/b18-11+ |
InChI Key |
KKVPQRIQFHIWNN-WOJGMQOQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of Elastase-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Elastase-IN-1, a potent inhibitor of elastase. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed methodologies and data to support further investigation and application of this compound.
Introduction to Elastase and Its Inhibition
Elastase is a serine protease that degrades elastin, a key protein component of the extracellular matrix responsible for the elasticity of tissues.[1] While essential for processes like wound healing and tissue remodeling, dysregulated elastase activity is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome.[2][3] Consequently, the development of potent and specific elastase inhibitors is a significant area of therapeutic research.
Human neutrophil elastase (HNE) is a primary target for inhibitor development due to its role in inflammatory processes.[3] A variety of inhibitors have been explored, ranging from endogenous protein inhibitors like α1-antitrypsin to small molecule synthetic compounds.[2] The search for novel, non-toxic, and effective small molecule inhibitors remains an active field of investigation.
Discovery of this compound
This compound, also identified as compound Q11, was discovered during a study focused on the synthesis and evaluation of a series of quinoline-based Schiff base derivatives as potential elastase inhibitors.[4] The research, conducted by Vanjare BD, et al., aimed to explore the therapeutic potential of quinoline analogues.[4]
The discovery process involved the systematic synthesis of a library of thirteen quinoline-united Schiff base derivatives (Q1-Q13). These compounds were then screened for their ability to inhibit porcine pancreatic elastase, a commonly used model enzyme in such studies. Among the synthesized compounds, this compound (Q11) emerged as the most promising candidate, exhibiting significantly higher inhibitory activity than the standard compound, oleanolic acid.[4]
-
Systematic Name: (E)-N'-(quinolin-3-ylmethylene)-4-nitrobenzohydrazide
-
Compound ID: Q11
-
Commercial Name: this compound
-
CAS Number: 678152-73-3
-
Molecular Formula: C₁₇H₁₂N₄O₃
-
Molecular Weight: 320.30 g/mol
Synthesis of this compound
The synthesis of this compound is achieved through a condensation reaction between quinoline-3-carbaldehyde and 4-nitrobenzohydrazide. This reaction is a common method for the formation of hydrazones. While the specific reaction conditions from the primary discovery paper are not publicly available, a general and representative protocol is provided below based on established methods for similar syntheses.[5]
Materials:
-
Quinoline-3-carbaldehyde
-
4-Nitrobenzohydrazide
-
Ethanol (or another suitable solvent like methanol)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve equimolar amounts of quinoline-3-carbaldehyde and 4-nitrobenzohydrazide in a suitable volume of ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified (E)-N'-(quinolin-3-ylmethylene)-4-nitrobenzohydrazide.
-
Dry the purified product under vacuum.
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.
Biological Activity and Mechanism of Action
This compound has demonstrated potent inhibitory activity against elastase. The key quantitative data from the initial study are summarized below.
| Compound | Target Enzyme | IC₅₀ (µM) | Standard Compound | Standard IC₅₀ (µM) | Reference |
| This compound (Q11) | Porcine Pancreatic Elastase | 0.897 ± 0.015 | Oleanolic Acid | 13.426 ± 0.015 | [4] |
Kinetic studies were performed to elucidate the mechanism of inhibition of elastase by this compound. The results indicated that this compound acts as a competitive inhibitor of elastase.[4] This mode of inhibition suggests that the inhibitor binds to the active site of the enzyme, thereby preventing the substrate from binding and being hydrolyzed.
Experimental Protocols for Biological Evaluation
The following is a representative protocol for determining the elastase inhibitory activity of a compound, based on commonly used methods employing a chromogenic substrate.
Principle:
This assay measures the ability of an inhibitor to prevent the elastase-catalyzed hydrolysis of a synthetic substrate, N-Succinyl-Ala-Ala-Ala-p-nitroanilide. The cleavage of this substrate by elastase releases p-nitroaniline, which can be quantified spectrophotometrically by measuring the absorbance at 410 nm.
Materials:
-
Porcine Pancreatic Elastase (PPE)
-
N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Substrate)
-
Tris-HCl buffer (e.g., 0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
Test inhibitor (this compound)
-
Standard inhibitor (e.g., Oleanolic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Porcine Pancreatic Elastase in Tris-HCl buffer.
-
Prepare a stock solution of the substrate, N-Succinyl-Ala-Ala-Ala-p-nitroanilide, in Tris-HCl buffer.
-
Prepare a stock solution of this compound in DMSO. Further dilutions should be made in Tris-HCl buffer to achieve the desired final concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Tris-HCl buffer
-
A specific volume of the this compound solution (or standard inhibitor/vehicle control)
-
A specific volume of the elastase solution
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15-20 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add a specific volume of the substrate solution to each well to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 410 nm using a microplate reader. Take readings at regular intervals (e.g., every minute) for a specified duration (e.g., 15-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
-
Conclusion
This compound is a potent, competitive inhibitor of elastase discovered through the systematic screening of a quinoline-based compound library. Its discovery highlights the potential of this chemical scaffold for the development of novel anti-inflammatory agents. The synthetic route to this compound is straightforward, and its biological activity can be reliably assessed using established in vitro assays. This technical guide provides the foundational information necessary for researchers to synthesize, evaluate, and further develop this compound and its analogues for potential therapeutic applications. Further studies are warranted to explore its selectivity against other proteases, its efficacy in cellular and in vivo models of inflammatory diseases, and its pharmacokinetic and toxicological profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Elastase - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. Enzymatic Assay of Elastase (EC 3.4.21.36) [sigmaaldrich.com]
- 4. Marine-Derived Mycosporine-like Amino Acids from Nori Seaweed: Sustainable Bioactive Ingredients for Skincare and Pharmaceuticals [mdpi.com]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide: Target Enzyme Specificity of Neutrophil Elastase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target enzyme specificity of two prominent neutrophil elastase inhibitors, Sivelestat and Alvelestat. Due to the lack of specific public information on a compound named "Elastase-IN-1," this guide focuses on these well-characterized inhibitors to provide relevant and detailed information for research and drug development.
Introduction to Neutrophil Elastase and its Inhibition
Human Neutrophil Elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils. Upon inflammation or infection, HNE is released into the extracellular space where it plays a crucial role in host defense by degrading proteins of pathogens and the extracellular matrix. However, excessive or unregulated HNE activity can lead to tissue damage and is implicated in the pathogenesis of various inflammatory diseases, including acute lung injury (ALI), acute respiratory distress syndrome (ARDS), chronic obstructive pulmonary disease (COPD), and cystic fibrosis. Therefore, the development of specific HNE inhibitors is a key therapeutic strategy for these conditions.
Quantitative Analysis of Inhibitor Specificity
The efficacy and safety of a therapeutic enzyme inhibitor are critically dependent on its specificity for the target enzyme over other related enzymes. High selectivity minimizes off-target effects and potential toxicity. This section provides a quantitative comparison of the inhibitory potency and specificity of Sivelestat and Alvelestat against human neutrophil elastase and a panel of other serine proteases.
| Inhibitor | Target Enzyme | IC50 | Ki | pIC50 | Selectivity Profile |
| Sivelestat | Human Neutrophil Elastase | 44 nM[1] | 200 nM[1] | - | Does not inhibit trypsin, thrombin, plasmin, plasma kallikrein, pancreas kallikrein, chymotrypsin, and cathepsin G, even at 100 μM[1]. |
| Pancreatic Elastase | 5.6 µM[2] | - | - | Approximately 127-fold more selective for neutrophil elastase over pancreatic elastase. | |
| Alvelestat (AZD9668) | Human Neutrophil Elastase | 12 nM[3] | 9.4 nM[3] | 7.9 nM | At least 600-fold more selective for neutrophil elastase over other serine proteases[3]. |
Experimental Protocols for Enzyme Inhibition Assays
Accurate determination of inhibitory constants (IC50, Ki) is fundamental in drug discovery. The following provides a detailed methodology for a typical fluorometric assay used to determine the inhibitory activity of compounds against human neutrophil elastase.
Fluorometric Neutrophil Elastase Inhibition Assay
This protocol is based on the principle that active neutrophil elastase cleaves a specific fluorogenic substrate, resulting in a quantifiable fluorescent signal. The presence of an inhibitor reduces the rate of substrate cleavage, and the degree of inhibition is proportional to the inhibitor's potency.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
Fluorogenic HNE substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl)
-
Test inhibitors (Sivelestat, Alvelestat) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorometric microplate reader with excitation/emission wavelengths of ~380/500 nm or ~400/505 nm depending on the substrate[4][5]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of HNE in Assay Buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate over the desired time course.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it to the working concentration in Assay Buffer. The final substrate concentration should be at or below its Km value for accurate determination of competitive inhibition.
-
Prepare a serial dilution of the test inhibitors in Assay Buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the following in order:
-
Assay Buffer
-
Test inhibitor solution (or vehicle for control wells)
-
HNE solution
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the plate in the microplate reader and measure the fluorescence intensity kinetically over a specific period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of HNE inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).
-
The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors, provided the substrate concentration and its Km value are known.
-
Signaling Pathways and Experimental Workflows
Inhibition of neutrophil elastase can modulate various downstream signaling pathways involved in inflammation and cellular responses. The following diagrams illustrate key pathways affected by HNE and the workflow for assessing inhibitor effects.
Signaling Pathways Modulated by Neutrophil Elastase Inhibition
Neutrophil elastase can activate pro-inflammatory signaling cascades. Inhibition of HNE by compounds like Sivelestat can interfere with these pathways.
Caption: Inhibition of Neutrophil Elastase by Sivelestat or Alvelestat can attenuate downstream PI3K/Akt/mTOR and NF-kB signaling pathways.
Experimental Workflow for Assessing Inhibitor Efficacy in a Cell-Based Assay
This workflow outlines the key steps to evaluate the efficacy of a neutrophil elastase inhibitor in a cellular context.
Caption: A typical experimental workflow for evaluating the efficacy of neutrophil elastase inhibitors in a cell-based model.
Conclusion
Sivelestat and Alvelestat are potent and highly selective inhibitors of human neutrophil elastase. Their specificity minimizes the potential for off-target effects, making them valuable tools for research and promising candidates for therapeutic development. The methodologies and pathway information provided in this guide offer a robust framework for scientists and researchers working on the development of novel anti-inflammatory agents targeting neutrophil elastase. The detailed protocols and workflow diagrams serve as a practical resource for designing and executing experiments to characterize the efficacy and mechanism of action of new chemical entities in this class.
References
In Vitro Characterization of an Elastase Inhibitor: A Technical Guide
Disclaimer: Information regarding a specific compound designated "Elastase-IN-1" is not publicly available. This document serves as a comprehensive template, substituting the well-characterized neutrophil elastase inhibitor, Sivelestat , to illustrate the requested data presentation, experimental protocols, and visualizations. Researchers can adapt this framework for the characterization of novel elastase inhibitors as data becomes available.
Introduction
Neutrophil elastase, a serine protease stored in the azurophilic granules of neutrophils, plays a crucial role in host defense by degrading proteins of engulfed pathogens. However, its dysregulation and excessive activity are implicated in the pathology of various inflammatory diseases, including acute lung injury, cystic fibrosis, and chronic obstructive pulmonary disease (COPD). The development of potent and specific neutrophil elastase inhibitors is therefore a key therapeutic strategy. This guide details the in vitro characterization of Sivelestat, a competitive inhibitor of neutrophil elastase.
Biochemical Profile of Sivelestat
The inhibitory activity of Sivelestat against human neutrophil elastase (HNE) and its selectivity against other related proteases are summarized below.
Table 1: In Vitro Inhibitory Potency of Sivelestat against Human Neutrophil Elastase
| Parameter | Value | Experimental Conditions |
| IC₅₀ | 44 ± 10 nM | HNE (30 nM), Substrate: MeOSuc-Ala-Ala-Pro-Val-pNA (100 µM), 100 mM HEPES (pH 7.5), 500 mM NaCl, 0.05% Triton X-100, 30 min pre-incubation |
| Kᵢ | 22 nM | Competitive inhibition model |
Table 2: Selectivity Profile of Sivelestat
| Enzyme | Species | IC₅₀ (µM) |
| Neutrophil Elastase | Human | 0.044 |
| Pancreatic Elastase | Porcine | > 100 |
| Cathepsin G | Human | > 100 |
| Chymotrypsin | Bovine | > 100 |
| Trypsin | Bovine | > 100 |
| Thrombin | Human | > 100 |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
Human Neutrophil Elastase (HNE) Inhibition Assay
This spectrophotometric assay quantifies the ability of an inhibitor to block the enzymatic activity of HNE against a chromogenic substrate.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
Substrate: Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA)
-
Assay Buffer: 100 mM HEPES (pH 7.5), 500 mM NaCl, 0.05% Triton X-100
-
Inhibitor (e.g., Sivelestat) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In a 96-well plate, add 2 µL of the inhibitor dilutions. For the control (100% activity) and blank (no enzyme) wells, add 2 µL of DMSO.
-
Add 88 µL of HNE solution (final concentration 30 nM in Assay Buffer) to all wells except the blank. Add 88 µL of Assay Buffer to the blank wells.
-
Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate solution (final concentration 100 µM in Assay Buffer).
-
Immediately measure the absorbance at 405 nm every minute for 15-30 minutes at 37°C.
-
Calculate the rate of reaction (V) from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Enzyme Selectivity Assays
To assess the specificity of the inhibitor, similar enzymatic assays are performed using a panel of related proteases (e.g., porcine pancreatic elastase, cathepsin G, chymotrypsin, trypsin). The general protocol is similar to the HNE inhibition assay, with modifications to the enzyme, substrate, and buffer conditions as appropriate for each specific protease.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Inhibitor Characterization
The following diagram outlines the general workflow for the in vitro characterization of an elastase inhibitor.
Neutrophil Elastase Signaling Pathway in MUC1 Transcription
Neutrophil elastase can induce the transcription of MUC1, a mucin involved in airway inflammation. The signaling cascade leading to this effect is depicted below.[1][2][3]
Conclusion
The in vitro data for Sivelestat demonstrate its potent and selective inhibition of human neutrophil elastase. The provided experimental protocols and workflows offer a robust framework for the characterization of novel elastase inhibitors. Future studies for any new inhibitor, such as a hypothetical "this compound," should follow a similar characterization cascade to establish its biochemical profile and therapeutic potential.
References
Elastase-IN-1: A Technical Deep Dive into Binding Kinetics and Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding kinetics and affinity of Elastase-IN-1, a known inhibitor of elastase. This document details the quantitative binding parameters, the experimental methodologies for their determination, and visual representations of the underlying biochemical processes.
Core Binding Affinity and Kinetics Data
This compound, also identified as Compound Q11, demonstrates potent inhibitory activity against elastase. The key quantitative metrics defining its binding affinity and kinetics have been determined through rigorous enzymatic assays. A summary of these parameters is presented below for clear comparison.
| Parameter | Value | Description | Source |
| IC50 | 0.897 µM | The half maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of the elastase activity.[1][2][3] | Vanjare BD, et al. (2022) |
| Ki | 0.65 µM | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. A lower Ki value indicates a higher binding affinity. | Vanjare BD, et al. (2022) |
| Mechanism of Inhibition | Competitive | This compound binds to the active site of elastase, directly competing with the natural substrate. This mode of inhibition is reversible. | Vanjare BD, et al. (2022) |
Mechanism of Action: Competitive Inhibition
This compound functions as a competitive inhibitor of elastase. This mechanism involves the inhibitor molecule binding reversibly to the active site of the enzyme, the same site where the substrate would normally bind. This binding event prevents the substrate from accessing the active site, thereby inhibiting the enzyme's catalytic activity. The interaction is characterized by the fact that the inhibitor and substrate are in direct competition for the enzyme. An increased concentration of the substrate can overcome the inhibition by outcompeting the inhibitor for binding to the active site.
Experimental Protocols
The determination of the binding kinetics and affinity of this compound was achieved through a specific and reproducible experimental protocol.
Elastase Inhibition Assay (Spectrophotometric)
This assay quantifies the inhibitory effect of this compound by measuring the enzymatic activity of elastase in its presence and absence. The rate of substrate hydrolysis is monitored by measuring the increase in absorbance of a chromogenic product over time.
Materials:
-
Porcine Pancreatic Elastase (PPE)
-
N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA) - Substrate
-
Tris-HCl buffer (pH 8.0)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Porcine Pancreatic Elastase in Tris-HCl buffer.
-
Prepare a stock solution of the substrate, N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA), in Tris-HCl buffer.
-
Prepare serial dilutions of this compound at various concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add a defined volume of Tris-HCl buffer to each well.
-
Add the elastase solution to all wells except for the blank controls.
-
Add different concentrations of this compound to the test wells. For control wells (100% enzyme activity), add the solvent used to dissolve the inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15-20 minutes) to allow for binding equilibrium to be reached.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution (SANA) to all wells.
-
Immediately place the microplate in a spectrophotometer and measure the absorbance at 410 nm.
-
Record the absorbance at regular intervals for a defined period (e.g., 10-20 minutes) to monitor the formation of the product, p-nitroaniline.
-
-
Data Analysis:
-
Calculate the rate of reaction (enzyme activity) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
To determine the mechanism of inhibition and the Ki value, the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then plotted using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). The pattern of the resulting lines in the presence of different inhibitor concentrations reveals the mechanism of inhibition (for competitive inhibition, the lines intersect on the y-axis). The Ki can be calculated from the slopes of these lines.
-
References
Structural Basis for Elastase-IN-1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural and biochemical basis for the inhibition of elastase by Elastase-IN-1, a potent and competitive inhibitor. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows to support further research and drug development efforts in the field of elastase inhibition.
Introduction to Elastase and its Inhibition
Elastases are a class of serine proteases responsible for the breakdown of elastin, a key protein in the extracellular matrix that provides elasticity to tissues. While essential for processes like tissue remodeling and immune response, excessive elastase activity is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, the development of specific and effective elastase inhibitors is a significant focus of therapeutic research. This compound has emerged as a promising candidate in this area.
Quantitative Data for this compound Inhibition
This compound, also identified as compound Q11 in the primary literature, is a quinoline analogue that demonstrates significant inhibitory activity against elastase. The key quantitative parameters defining its inhibitory potential are summarized below.
| Parameter | Value | Reference |
| IC50 | 0.897 µM | |
| Inhibition Type | Competitive | |
| Molecular Formula | C17H12N4O3 | |
| Molecular Weight | 320.30 g/mol | |
| CAS Number | 678152-73-3 |
Experimental Protocols
This section details the methodologies for the synthesis of this compound and the key biochemical and computational assays used to characterize its inhibitory activity.
Synthesis of this compound
This compound, systematically named (E)-N'-((2-chloroquinolin-3-yl)methylene)-4-nitrobenzohydrazide, is synthesized through a condensation reaction. The general procedure is as follows:
Experimental Workflow: Synthesis of this compound
An In-depth Technical Guide on the Preclinical Data of N17350, a Neutrophil Elastase-Based Therapeutic
Disclaimer: Initial searches for "Elastase-IN-1" did not yield information on a specific compound with that name. This guide focuses on N17350 , a preclinical, first-in-class biologic therapeutic inspired by neutrophil elastase (ELANE), developed by Onchilles Pharma. N17350 represents a significant advancement in harnessing the innate immune system to combat cancer.
This document serves as a technical guide for researchers, scientists, and drug development professionals, summarizing the early preclinical data available for N17350.
Core Concept: The ELANE Pathway in Cancer Therapy
Neutrophils, the most abundant immune cells, can release neutrophil elastase (ELANE) upon activation and cell death.[1] This enzyme has been found to selectively kill cancer cells while sparing healthy ones.[1] N17350 is a next-generation, ELANE-based therapy designed to harness this natural anticancer pathway.[1] The core of this therapeutic approach is the ELANE pathway, a unique cancer-selective killing mechanism that targets a vulnerability present in all cancer cells: elevated levels of histone H1.[2]
Mechanism of Action
The proposed mechanism of action for N17350 involves a multi-step process that leads to immunogenic cell death (ICD) in cancer cells.
-
Selective Targeting and Uptake: N17350 demonstrates enhanced enzymatic activity and increased uptake by cancer cells.[1]
-
CD95 Cleavage: Once inside the cancer cell, N17350 cleaves the CD95 (Fas) death receptor.[1][3]
-
Death Domain Interaction: This cleavage liberates the CD95 death domain, which then interacts with histone H1 isoforms that are elevated in malignant cells.[1][3]
-
Induction of Apoptosis: This interaction initiates a complex cell death program unique to cancer cells, which includes the suppression of cell survival pathways, induction of DNA damage, and increased mitochondrial reactive oxygen species production, ultimately leading to apoptosis.[3]
-
Immune Activation: The death of cancer cells is immunogenic, stimulating an adaptive immune response, including the activation of CD8+ T cells, which can lead to systemic effects against distant tumors.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical evaluation of N17350.
Table 1: In Vitro Efficacy of N17350
| Cancer Type | Cell Lines/Patient Samples | Key Findings | Reference |
| Multiple Solid Tumors | 30 cancer cell lines | Consistent anti-tumor activity | [1] |
| Ovarian, Colon, Breast, Lung, Melanoma, Prostate | 45 patient samples | Broad anti-tumor activity | [1] |
| Ovarian Cancer | Primary cells from chemotherapy-naïve and -experienced patients | Killed cancer cells from all patients tested; well-tolerated by non-cancer cells from the same patients. Maintained efficacy in chemotherapy-resistant cells. | [4][5] |
| Breast Cancer (Metastatic) | 4T1 cell line | Not specified | [4] |
| Colon Cancer | CT26 cell line | Not specified | [3] |
Table 2: In Vivo Efficacy of N17350
| Cancer Model | Animal Model | Treatment Regimen | Key Findings | Reference |
| Multiple Solid Tumors | 15 tumor models | Not specified | Consistent monotherapy efficacy | [6] |
| Ovarian Cancer (Patient-derived) | Cell-derived xenograft (CDX) models in nude mice | 2 doses of N17350 (400µ g/100mm ³, intratumoral) | Rapidly regressed tumors; markedly improved efficacy over carboplatin. | [5][7] |
| Metastatic Breast Cancer | 4T1 model | Not specified | Mobilizes anti-tumor immunity; outperforms standard-of-care chemotherapy. | [4] |
| Colon Cancer | CT26 tumor model | Single intratumoral dose | Abrogated tumor growth; maintained tumor-free status upon 90-day rechallenge. 75%-100% of mice became tumor-free. | [3][8] |
Experimental Protocols
While detailed, step-by-step protocols are not available in the public press releases and abstracts, the following sections outline the methodologies used in the key preclinical studies of N17350.
In Vitro Cell Viability Assays
-
Cell Isolation: For studies with patient-derived cells, cancer cells and CD45+ immune cells were isolated from primary tumors of ovarian cancer patients who were either chemotherapy-naïve or had received neoadjuvant chemotherapy.[5]
-
Treatment: Cells were treated with N17350, oxaliplatin, or doxorubicin 24 hours after isolation.[5]
-
Viability Quantification: Cell viability was quantified using Calcein-AM, a fluorescent dye that measures cell membrane integrity.[5][8]
In Vivo Tumor Growth Studies
-
Animal Models:
-
Treatment Administration:
-
Efficacy Assessment: The primary endpoint was the effect on tumor growth, which was quantified over time.[5] In some studies, survival and the presence of metastatic disease were also assessed.[8]
-
Immunophenotyping: In the 4T1 model, the effects on the tumor immune profile were assessed.[5]
Visualizations
Signaling Pathway of N17350
Caption: The proposed signaling pathway of N17350 in cancer cells.
Experimental Workflow for In Vitro Studies
Caption: Workflow for assessing the in vitro cytotoxicity of N17350.
Experimental Workflow for In Vivo CDX Studies
Caption: Workflow for in vivo efficacy studies using patient-derived xenograft models.
References
- 1. Experimental therapy uses innate immunity to fight diverse cancers | Drug Discovery News [drugdiscoverynews.com]
- 2. onchillespharma.com [onchillespharma.com]
- 3. Onchilles Pharma Presents at AACR 2023 New Preclinical Data on N17350, a First-in-Class Immuno-Oncology Drug Candidate with Broad, Potent, and Direct Tumor Killing Activity - BioSpace [biospace.com]
- 4. aijourn.com [aijourn.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. businesswire.com [businesswire.com]
- 7. Onchilles Pharma Presents New Data at AACR 2025 Highlighting N17350, a Next-Generation Cytotoxic Therapeutic Leveraging the ELANE Pathway - BioSpace [biospace.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for Elastase-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro assay protocol for Elastase-IN-1 , a known inhibitor of elastase. This document includes detailed methodologies, data presentation, and visual diagrams to facilitate the study of this inhibitor in a laboratory setting.
Introduction
Elastase is a serine protease that plays a crucial role in the breakdown of elastin, a key protein in the extracellular matrix. Neutrophil elastase, in particular, is a significant mediator in inflammatory processes and its dysregulation is implicated in various diseases. This compound has been identified as an inhibitor of elastase, making it a valuable tool for research and potential therapeutic development.
Data Presentation
The inhibitory activity of this compound and other common elastase inhibitors is summarized in the table below. This quantitative data is essential for comparative analysis and for designing experiments to study elastase inhibition.
| Inhibitor | Target Enzyme | IC50 Value | Ki Value | Notes |
| This compound | Elastase | 0.897 µM[1][2] | Not Reported | A non-toxic inhibitor. |
| Sivelestat | Human Neutrophil Elastase | 44 nM | 200 nM | A competitive inhibitor used in research for acute lung injury.[3] |
| GW-311616 | Human Neutrophil Elastase | 22 nM | 0.31 nM | A potent and selective inhibitor.[3] |
| Alvelestat (AZD9668) | Neutrophil Elastase | pIC50 of 7.9 nM | 9.4 nM | An orally bioavailable and selective inhibitor. |
| BAY-85-8501 | Human Neutrophil Elastase | 65 pM | Not Reported | A selective and reversible inhibitor.[3] |
Signaling Pathway of Neutrophil Elastase in Inflammation
Neutrophil elastase (NE) is a key player in the inflammatory cascade. Upon neutrophil activation at a site of inflammation, NE is released from azurophilic granules. Extracellularly, it degrades a wide range of proteins, including elastin in the extracellular matrix, which contributes to tissue damage. Furthermore, NE can perpetuate the inflammatory response through various signaling pathways. The diagram below illustrates a simplified signaling pathway of neutrophil elastase leading to tissue injury and inflammation.
Caption: Simplified signaling pathway of Neutrophil Elastase.
Experimental Protocols
In Vitro Fluorometric Assay for this compound Inhibition
This protocol describes a method to determine the inhibitory effect of this compound on human neutrophil elastase (HNE) activity using a fluorogenic substrate.
Materials:
-
Human Neutrophil Elastase (HNE), active enzyme
-
This compound
-
Fluorogenic elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader with excitation/emission wavelengths of ~380/500 nm
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Workflow:
Caption: Workflow for the in vitro elastase inhibition assay.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in Assay Buffer to achieve a range of desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
Dilute the HNE stock solution in Assay Buffer to the desired working concentration.
-
Prepare the fluorogenic substrate solution in Assay Buffer according to the manufacturer's instructions.
-
-
Assay Protocol:
-
To the wells of a 96-well black microplate, add the following:
-
Blank (No Enzyme): Add Assay Buffer.
-
Positive Control (No Inhibitor): Add Assay Buffer containing the same concentration of DMSO as the inhibitor wells.
-
Test Wells: Add the serially diluted this compound solutions.
-
-
Add the diluted HNE solution to the "Positive Control" and "Test Wells". Do not add enzyme to the "Blank" wells.
-
Mix gently and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the plate in a fluorometric microplate reader pre-set to 37°C.
-
-
Measurement:
-
Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths should be optimized for the specific substrate used (typically around 380 nm excitation and 500 nm emission).
-
-
Data Analysis:
-
Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the rate of the "Blank" from all other wells.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 Where:
-
V_inhibitor is the reaction rate in the presence of this compound.
-
V_control is the reaction rate of the "Positive Control" (no inhibitor).
-
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
References
Application Notes and Protocols for Cell-Based Assay of Elastase-IN-1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil elastase (NE), a serine protease stored in the azurophilic granules of neutrophils, is a key mediator of innate immunity. However, excessive or unregulated NE activity is implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, the development of potent and specific NE inhibitors is a significant focus of drug discovery efforts. Elastase-IN-1 is a novel small molecule inhibitor of neutrophil elastase. This document provides detailed protocols for a cell-based assay to determine the inhibitory activity of this compound, along with relevant signaling pathway and experimental workflow diagrams.
Signaling Pathway
Neutrophil elastase, upon its release, can trigger various signaling cascades that contribute to inflammation and tissue damage. One such pathway involves the upregulation of mucin MUC1, a process implicated in airway mucus hypersecretion. The diagram below illustrates a simplified signaling pathway initiated by neutrophil elastase.
A simplified diagram of a neutrophil elastase-induced signaling cascade.
Quantitative Data Summary
The inhibitory potency of this compound has been determined in a biochemical assay. It is important to note that IC50 values from biochemical assays may differ from those obtained in cell-based assays due to factors such as cell permeability, off-target effects, and cellular metabolism.
| Compound | Assay Type | Target | IC50 (µM) | Reference |
| This compound | Biochemical | Elastase | 0.897 | [1] |
| Sivelestat | Biochemical | Human Neutrophil Elastase | 0.044 | [2] |
| GW-311616 | Biochemical | Human Neutrophil Elastase | 0.022 | [2] |
Experimental Workflow
The following diagram outlines the major steps for determining the cell-based activity of this compound.
Workflow for the cell-based fluorometric assay of this compound activity.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human monocytic cell line U937 or human promyelocytic leukemia cell line HL-60. These cell lines are known to express neutrophil elastase.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO) and make serial dilutions in cell culture medium.
-
Neutrophil Elastase Inducer: Phorbol 12-myristate 13-acetate (PMA) to stimulate elastase release from cells.
-
Fluorogenic Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-trifluoromethylcoumarin (MeOSuc-AAPV-AFC).
-
Assay Buffer: Tris-HCl or similar buffer at a physiological pH (e.g., 7.4).
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader.
Cell Culture
-
Culture U937 or HL-60 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Passage cells every 2-3 days.
Cell-Based Elastase Activity Assay Protocol
-
Cell Seeding:
-
Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in fresh, serum-free culture medium.
-
Count the cells and adjust the density to 5 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well black, clear-bottom microplate (5 x 10^4 cells/well).
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free culture medium at 2X the final desired concentrations.
-
Add 50 µL of the diluted this compound solutions to the appropriate wells.
-
For the positive control (no inhibition) and negative control (no cells) wells, add 50 µL of medium with the corresponding vehicle (e.g., DMSO) concentration.
-
Pre-incubate the plate at 37°C for 1 hour.
-
-
Stimulation of Elastase Release:
-
Prepare a 4X working solution of PMA in serum-free medium (e.g., 400 nM for a final concentration of 100 nM).
-
Add 50 µL of the PMA working solution to all wells except the negative control wells. Add 50 µL of medium to the negative control wells.
-
Incubate the plate at 37°C for 30-60 minutes to induce elastase release.
-
-
Enzymatic Reaction and Measurement:
-
Prepare the fluorogenic substrate solution in assay buffer at the recommended concentration (e.g., 100 µM).
-
Add 50 µL of the substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes, using an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 500 nm.
-
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (V_inhibitor - V_negative_control) / (V_positive_control - V_negative_control)] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This application note provides a comprehensive guide for assessing the cell-based activity of this compound. The detailed protocols and diagrams are intended to facilitate the reproducible and accurate determination of the inhibitory potential of this compound in a cellular context, which is crucial for its further development as a therapeutic agent for elastase-driven diseases.
References
Application Notes and Protocols for the Neutrophil Elastase Inhibitor Sivelestat in Inflammatory Disease Models
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Note: The compound "Elastase-IN-1" is not a widely recognized or commercially available specific neutrophil elastase inhibitor. Therefore, this document utilizes Sivelestat (ONO-5046) , a potent and specific neutrophil elastase inhibitor with extensive characterization in scientific literature, as a representative example to provide detailed application notes and protocols.
Introduction
Neutrophil elastase (NE) is a serine protease predominantly released by activated neutrophils at sites of inflammation. While crucial for host defense against pathogens, dysregulated NE activity contributes significantly to the pathology of numerous inflammatory diseases by degrading extracellular matrix components and modulating inflammatory signaling pathways. Consequently, selective inhibition of NE presents a promising therapeutic strategy. Sivelestat is a competitive and selective inhibitor of neutrophil elastase, demonstrating efficacy in various preclinical models of inflammatory diseases. These application notes provide a comprehensive overview of Sivelestat's properties and detailed protocols for its use in studying inflammatory disease models.
Mechanism of Action
Sivelestat acts as a potent and specific competitive inhibitor of neutrophil elastase. It does not significantly inhibit other serine proteases such as trypsin, chymotrypsin, or pancreatic elastase at therapeutic concentrations, highlighting its selectivity. By binding to the active site of NE, Sivelestat prevents the breakdown of key extracellular matrix proteins like elastin and blocks the downstream inflammatory signaling cascades initiated by NE activity.
Data Presentation
In Vitro Inhibitory Activity of Sivelestat
| Enzyme | Species | IC50 Value | Ki Value | Reference |
| Neutrophil Elastase | Human | 44 nM | 200 nM | [1][2][3][4][5] |
| Neutrophil Elastase | Mouse | 49 nM | - | [1] |
| Neutrophil Elastase | Rat | 19 nM | - | [1] |
| Pancreatic Elastase | Porcine | 5.6 µM | - |
In Vivo Efficacy of Sivelestat in Inflammatory Disease Models
| Disease Model | Animal Model | Sivelestat Dose & Route | Key Findings | Reference |
| Acute Lung Injury (ALI) | Rat (LPS-induced) | 10, 15 mg/kg (i.p.) | Reduced lung injury scores, decreased lung wet/dry ratio, decreased serum TNF-α and IL-8. | [6][7] |
| Acute Lung Injury (ALI) | Rat (Klebsiella pneumoniae-induced) | 50, 100 mg/kg (i.p.) | Alleviated lung tissue injury, reduced inflammatory cytokine levels (TNF-α, IL-1β, IL-6), and improved survival. | [8] |
| Collagen-Induced Arthritis (CIA) | Mouse | 10 mg/kg (i.p.) | Reduced arthritis scores, decreased serum IL-6 and TNF-α. | [9] |
| Acute Inflammatory Arthritis | Mouse (Kaolin/Carrageenan-induced) | 50 mg/kg (i.p.) | Reduced vascular perfusion and leukocyte adhesion in the joint. | [10] |
| Ischemia-Reperfusion Injury | Rat (Bladder) | 15, 60 mg/kg (i.p.) | Prevented ischemia-reperfusion injury. | [1] |
Signaling Pathways and Experimental Workflow
Neutrophil Elastase-Mediated Inflammatory Signaling Pathway
Caption: Neutrophil Elastase Signaling Pathway and Inhibition by Sivelestat.
General Experimental Workflow for Evaluating Sivelestat in an Inflammatory Disease Model
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. neutrophil elastase | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Sivelestat (EI-546, LY544349, ONO5046) | Neutrophil elastase inhibitor | Probechem Biochemicals [probechem.com]
- 6. journals.plos.org [journals.plos.org]
- 7. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sivelestat sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neutrophil elastase induces inflammation and pain in mouse knee joints via activation of proteinase‐activated receptor‐2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of an Elastase Inhibitor in Mice
Topic: In vivo administration of a novel elastase inhibitor, designated here as Elastase-IN-1, in a murine model of elastase-induced lung injury.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Elastases are a class of proteases that break down elastin, a critical protein for the elasticity of various tissues, including the lungs and blood vessels.[1] Overactivity of elastases is implicated in the pathogenesis of several inflammatory diseases, most notably in chronic obstructive pulmonary disease (COPD) and emphysema, where the progressive destruction of alveolar tissue leads to breathing difficulties.[2][3] Animal models, particularly in mice, are crucial for understanding disease mechanisms and for the preclinical evaluation of therapeutic interventions that target elastase activity.[2][4]
This document provides detailed application notes and protocols for the in vivo administration and efficacy testing of a hypothetical novel elastase inhibitor, "this compound," in a well-established murine model of elastase-induced emphysema.
Signaling Pathway of Elastase-Induced Lung Injury
The intratracheal administration of elastase in mice initiates a cascade of events that mimic key aspects of human emphysema. The introduced elastase directly degrades elastin fibers in the lung parenchyma. This initial damage triggers an inflammatory response, characterized by the recruitment of immune cells such as neutrophils and macrophages.[5][6] These inflammatory cells, in turn, release endogenous proteases, including neutrophil elastase and matrix metalloproteinases (MMPs), which further amplify tissue destruction.[4][5] This cycle of proteolysis and inflammation leads to the enlargement of airspaces, loss of lung elasticity, and impaired gas exchange, which are the hallmarks of emphysema.[2][3]
Caption: Signaling pathway of elastase-induced lung injury and the inhibitory action of this compound.
Experimental Protocols
Murine Model of Elastase-Induced Emphysema
A widely used and reproducible model involves the intratracheal instillation of porcine pancreatic elastase (PPE) into mice.[2][4][7]
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Porcine Pancreatic Elastase (PPE)
-
Sterile saline (0.9% NaCl)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Animal intubation platform and laryngoscope
-
Microsyringe or catheter for intratracheal instillation
Procedure:
-
Anesthetize the mouse using a standardized and approved protocol.
-
Place the anesthetized mouse in a supine position on the intubation platform.
-
Visualize the trachea using a laryngoscope and gently insert a catheter or a specialized needle.
-
Administer a single dose of PPE dissolved in sterile saline directly into the lungs via the catheter. The typical dose can range from 0.1 to 2 units of PPE per mouse, in a volume of 50-100 µL.[8][9] A control group should receive an equivalent volume of sterile saline.
-
Monitor the mouse until it has fully recovered from anesthesia.
-
The development of emphysema is typically assessed 21 to 28 days after PPE administration.[3][7]
Administration of this compound
The route and frequency of administration for this compound will depend on its pharmacokinetic properties. Common routes for in vivo administration in mice include intraperitoneal (IP) injection, oral gavage (PO), or intravenous (IV) injection.
Protocol for Intraperitoneal Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO, ensuring the final DMSO concentration is non-toxic).
-
Administer this compound to the treatment group via IP injection at a predetermined dose. The dosing regimen can be prophylactic (starting before PPE administration) or therapeutic (starting after the induction of lung injury).
-
A vehicle control group should receive injections of the vehicle solution on the same schedule.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in the murine model of elastase-induced emphysema.
Caption: Experimental workflow for evaluating this compound in a mouse model of emphysema.
Data Presentation and Outcome Measures
The efficacy of this compound should be assessed using a combination of functional, histological, and biochemical endpoints.
Pulmonary Function Tests
At the experimental endpoint, lung function can be measured in anesthetized mice using a specialized ventilator system. Key parameters to assess include:
-
Compliance: A measure of the lung's ability to stretch and expand. In emphysema, compliance is typically increased due to the loss of elastic recoil.[3]
-
Elastance: The reciprocal of compliance, representing the stiffness of the lungs.
-
Inspiratory Capacity: The maximum volume of air that can be inhaled.
Histological Analysis
Following pulmonary function tests, the lungs should be harvested for histological examination.
-
Perfuse the lungs with saline and then inflate and fix them with a fixative such as 10% neutral buffered formalin.
-
Embed the fixed lungs in paraffin, section them, and stain with Hematoxylin and Eosin (H&E).
-
Quantify the degree of airspace enlargement using morphometric analysis to determine the mean linear intercept (Lm).[4][8] An increase in Lm is indicative of emphysema.
Bronchoalveolar Lavage Fluid (BALF) Analysis
BALF can be collected to assess the inflammatory state of the lungs.
-
Cannulate the trachea of a euthanized mouse.
-
Instill and aspirate a known volume of sterile saline or PBS several times.
-
Centrifuge the collected fluid to separate the cells from the supernatant.
-
Perform total and differential cell counts on the cell pellet to quantify neutrophils, macrophages, and lymphocytes.
-
The supernatant can be used for measuring cytokine levels (e.g., TNF-α, IL-1β) and elastase activity.[9][10]
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data that would be generated from such a study.
Table 1: Pulmonary Function Parameters
| Group | Compliance (mL/cmH₂O) | Elastance (cmH₂O/mL) | Inspiratory Capacity (mL) |
| Saline Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| PPE + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| PPE + this compound (Dose 1) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| PPE + this compound (Dose 2) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Histological and Inflammatory Markers
| Group | Mean Linear Intercept (µm) | Total BALF Cells (x10⁵) | BALF Neutrophils (x10⁴) | BALF Macrophages (x10⁴) |
| Saline Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| PPE + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| PPE + this compound (Dose 1) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| PPE + this compound (Dose 2) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Safety and Toxicity
Preliminary safety and toxicity studies for this compound should be conducted. This may involve administering the compound to healthy mice at various doses and monitoring for adverse effects, changes in body weight, and any signs of distress. Gross and microscopic examination of major organs can also be performed to identify any potential toxicity.[11]
Conclusion
The protocols and methodologies outlined in this document provide a comprehensive framework for the in vivo evaluation of a novel elastase inhibitor, this compound, in a murine model of elastase-induced emphysema. A thorough assessment using functional, histological, and biochemical endpoints will be crucial in determining the therapeutic potential of such a compound for the treatment of elastase-mediated lung diseases.
References
- 1. Pancreatic elastase - Wikipedia [en.wikipedia.org]
- 2. Elastase-Induced Lung Emphysema Models in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. A murine model of elastase- and cigarette smoke-induced emphysema - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Elastin fragments drive disease progression in a murine model of emphysema [jci.org]
- 6. researchgate.net [researchgate.net]
- 7. Amelioration of elastase-induced lung emphysema and reversal of pulmonary hypertension by pharmacological iNOS inhibition in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of a Mouse Model of Emphysema Induced by Multiple Instillations of Low-Dose Elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of elastase-induced emphysema on muscle and bone in mice | PLOS One [journals.plos.org]
- 10. Noninvasive In Vivo Quantification of Neutrophil Elastase Activity in Acute Experimental Mouse Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Studies with the Partially Purified Protease (Elastase) from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Dose-Response Curve of Elastase-IN-1: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining the dose-response curve and the half-maximal inhibitory concentration (IC50) of Elastase-IN-1, a known inhibitor of human neutrophil elastase (HNE). Neutrophil elastase is a serine protease implicated in a variety of inflammatory diseases, making the characterization of its inhibitors a critical aspect of drug discovery.[1][2][3] The protocol herein details a fluorometric kinetic assay, a standard method for assessing the potency of HNE inhibitors.[4][5] Included are detailed experimental procedures, data analysis guidelines, and visual representations of the workflow and the relevant biological pathway to ensure clarity and reproducibility.
Introduction
Human neutrophil elastase (HNE) is a powerful serine protease stored in the azurophilic granules of neutrophils.[3][6] Upon neutrophil activation during an inflammatory response, HNE is released into the extracellular space where it plays a crucial role in the degradation of various extracellular matrix proteins, including elastin.[1][2] While essential for host defense, dysregulated HNE activity is a key contributor to the pathology of several chronic inflammatory conditions such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and arthritis.[1][3] Consequently, the development of potent and specific HNE inhibitors is a significant therapeutic strategy.
This compound has been identified as an inhibitor of elastase with a reported IC50 value of 0.897 µM. To rigorously characterize its inhibitory potential, a dose-response curve must be generated. This curve graphically represents the relationship between the concentration of the inhibitor and the extent of enzyme inhibition.[7] From this curve, the IC50 value, the concentration of an inhibitor required to reduce the enzyme's activity by 50%, can be accurately determined. This application note provides a detailed protocol for a fluorometric assay to determine the dose-response curve of this compound against HNE.
Principle of the Assay
The activity of HNE is measured using a fluorogenic substrate, N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin (MeO-Suc-AAPV-AMC).[8][9] HNE cleaves this substrate, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to the elastase activity.[4] In the presence of an inhibitor like this compound, the enzymatic activity of HNE is reduced, leading to a decrease in the rate of fluorescence generation. By measuring this rate at various concentrations of this compound, a dose-response curve can be constructed and the IC50 value calculated.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Human Neutrophil Elastase (HNE) | Example Supplier | Example Cat. No. |
| This compound | Example Supplier | HY-146070 |
| Fluorogenic Substrate (MeO-Suc-AAPV-AMC) | Example Supplier | Example Cat. No. |
| Assay Buffer (e.g., 0.1 M HEPES, pH 7.5) | In-house or Commercial | N/A |
| Dimethyl Sulfoxide (DMSO), anhydrous | Example Supplier | Example Cat. No. |
| 96-well black, flat-bottom microplate | Example Supplier | Example Cat. No. |
| Microplate reader with fluorescence detection | N/A | N/A |
Experimental Protocols
Reagent Preparation
-
Assay Buffer (0.1 M HEPES, pH 7.5): Prepare a 0.1 M solution of HEPES in ultrapure water and adjust the pH to 7.5 with NaOH.
-
HNE Stock Solution (1 mg/mL): Reconstitute lyophilized HNE in a suitable buffer as per the manufacturer's instructions to a final concentration of 1 mg/mL. Aliquot and store at -80°C.
-
Working HNE Solution: Immediately before use, dilute the HNE stock solution in Assay Buffer to the desired final concentration (e.g., 20 nM). Keep on ice.
-
This compound Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Vortex to ensure complete dissolution. Store at -20°C.
-
Serial Dilutions of this compound: Prepare a series of dilutions of the this compound stock solution in Assay Buffer. A common approach is to perform 1:3 serial dilutions to cover a wide concentration range (e.g., from 100 µM to 0.01 µM).
-
Substrate Stock Solution (10 mM): Dissolve MeO-Suc-AAPV-AMC in DMSO to a final concentration of 10 mM. Store at -20°C, protected from light.
-
Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM) immediately before use.
Assay Procedure
-
Plate Setup:
-
Add 50 µL of Assay Buffer to the "Blank" wells.
-
Add 50 µL of the various dilutions of this compound to the "Inhibitor" wells.
-
Add 50 µL of Assay Buffer to the "Enzyme Control" (100% activity) wells.
-
-
Enzyme Addition:
-
Add 25 µL of the working HNE solution to the "Inhibitor" and "Enzyme Control" wells. Do not add enzyme to the "Blank" wells.
-
-
Pre-incubation:
-
Mix the contents of the wells gently by tapping the plate.
-
Incubate the plate at 37°C for 5-10 minutes. This allows the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 25 µL of the working substrate solution to all wells.
-
-
Fluorescence Measurement:
Data Analysis
-
Calculate the Rate of Reaction: For each well, determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot (RFU/min).
-
Calculate Percentage of Inhibition: Use the following formula to calculate the percentage of inhibition for each concentration of this compound:
% Inhibition = [1 - (V₀ inhibitor - V₀ blank) / (V₀ enzyme control - V₀ blank)] x 100
-
Generate Dose-Response Curve: Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value.
Data Presentation
Table 1: Hypothetical Data for this compound Dose-Response Curve
| This compound Conc. (µM) | Log [Inhibitor] | Average Rate (RFU/min) | % Inhibition |
| 100 | 2 | 5.2 | 98.1 |
| 33.3 | 1.52 | 8.1 | 92.5 |
| 11.1 | 1.05 | 15.4 | 85.3 |
| 3.7 | 0.57 | 35.8 | 65.9 |
| 1.23 | 0.09 | 78.2 | 25.3 |
| 0.41 | -0.39 | 95.6 | 8.9 |
| 0.14 | -0.85 | 102.3 | 2.5 |
| 0.05 | -1.30 | 104.8 | 0.1 |
| 0 (Enzyme Control) | N/A | 105.0 | 0 |
| 0 (Blank) | N/A | 2.0 | N/A |
Summary of Results:
| Parameter | Value |
| IC50 | 0.9 µM |
| Hill Slope | -1.2 |
Mandatory Visualizations
Caption: Experimental workflow for IC50 determination.
Caption: HNE signaling pathway and inhibition.
Conclusion
The protocol described provides a robust and reproducible method for determining the dose-response curve and IC50 value of this compound. Accurate characterization of inhibitor potency is a fundamental step in the preclinical evaluation of potential therapeutic agents for inflammatory diseases driven by excessive neutrophil elastase activity. The provided workflow and diagrams serve as a clear guide for researchers in this field.
References
- 1. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutrophil elastase - Wikipedia [en.wikipedia.org]
- 3. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Human neutrophil-derived elastase induces airway smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Elastase-IN-1 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elastase-IN-1. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of elastase, a serine protease. Its primary mechanism of action is the inhibition of elastase activity, which has an IC50 (half-maximal inhibitory concentration) of 0.897 µM for elastase. By inhibiting elastase, this compound can modulate various physiological and pathological processes in which elastase is implicated, such as inflammation and tissue remodeling.
Q2: What are the recommended solvents for dissolving this compound?
A2: Due to its chemical structure, a quinoline hydrazone derivative, this compound is expected to have limited solubility in aqueous buffers. It is recommended to first prepare a stock solution in an organic solvent. See the table below for general solubility guidelines.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, we recommend dissolving this compound in 100% DMSO to a concentration of 10 mM. For cellular assays, the stock solution can then be further diluted in the aqueous buffer of your choice. Ensure the final concentration of DMSO in your experiment is kept low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored as a solid at -20°C for long-term stability. Stock solutions in DMSO can be stored at -20°C for several weeks, but it is advisable to prepare fresh dilutions in aqueous buffers on the day of the experiment.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer
Problem: I've diluted my this compound stock solution into my aqueous experimental buffer, and I'm observing precipitation.
Possible Causes & Solutions:
-
Low Aqueous Solubility: this compound, like many quinoline derivatives, likely has poor solubility in aqueous solutions.
-
Solution: Decrease the final concentration of this compound in your assay. If possible, perform a solubility test to determine the maximum soluble concentration in your specific buffer.
-
-
High Final DMSO Concentration: While DMSO aids in initial dissolution, a high final concentration in your aqueous buffer can sometimes cause compounds to precipitate out.
-
Solution: Ensure your final DMSO concentration is as low as possible, ideally below 0.5%.
-
-
Buffer Composition: The pH and ionic strength of your buffer can influence the solubility of your compound.
-
Solution: Experiment with different buffer systems (e.g., PBS, Tris) and pH levels to find the optimal conditions for solubility.
-
Issue 2: Loss of Compound Activity Over Time
Problem: My freshly prepared solutions of this compound show good inhibitory activity, but the activity decreases upon storage.
Possible Causes & Solutions:
-
Hydrolytic Instability: The hydrazone moiety in this compound can be susceptible to hydrolysis, especially in aqueous solutions and at acidic pH. This can lead to the degradation of the compound and loss of activity.
-
Solution: Prepare fresh dilutions of this compound in aqueous buffer for each experiment. Avoid storing the compound in aqueous solutions for extended periods. If you must store it for a short time, keep it on ice.
-
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of the DMSO stock solution can lead to compound degradation.
-
Solution: Aliquot your DMSO stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
-
-
Light Sensitivity: Some compounds are sensitive to light.
-
Solution: Store both the solid compound and stock solutions protected from light.
-
Data Presentation
Table 1: General Solubility Profile of this compound
| Solvent | General Solubility | Notes |
| DMSO | ≥ 10 mg/mL | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Poorly Soluble | Not recommended as a primary solvent. |
| Water | Insoluble | Direct dissolution in water is not recommended. |
| PBS (pH 7.4) | Very Poorly Soluble | Dilute from a DMSO stock. Final concentration should be carefully determined to avoid precipitation. |
Table 2: General Stability Profile of this compound
| Condition | General Stability | Recommendations |
| Solid (-20°C) | Stable for ≥ 1 year | Store desiccated and protected from light. |
| DMSO Stock (-20°C) | Stable for several weeks | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Buffer (RT) | Unstable, prone to hydrolysis | Prepare fresh for each experiment. |
| Aqueous Buffer (4°C) | Limited stability | Use within a few hours of preparation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of a compound with a molecular weight of 320.30 g/mol , dissolve 3.203 mg in 1 mL of DMSO).
-
Vortexing: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: In Vitro Elastase Inhibition Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0.
-
Elastase Solution: Prepare a working solution of porcine pancreatic elastase or human neutrophil elastase in Assay Buffer. The final concentration should be determined based on the linear range of the assay.
-
Substrate Solution: Prepare a stock solution of a suitable chromogenic or fluorogenic elastase substrate (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide) in an appropriate solvent (e.g., DMSO or the assay buffer).
-
This compound Dilutions: Prepare a serial dilution of your this compound DMSO stock solution in Assay Buffer to achieve the desired final concentrations for the assay. Remember to include a vehicle control (DMSO in Assay Buffer).
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the this compound dilutions or vehicle control to the wells.
-
Add 60 µL of the Elastase solution to each well and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the Substrate solution to each well.
-
Immediately measure the absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) at the appropriate wavelength in a kinetic mode for 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
Technical Support Center: Optimizing Elastase-IN-1 Concentration for Cell Culture
Welcome to the technical support center for Elastase-IN-1. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the effective use of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also referred to as Compound Q11) is a potent, quinoline-based small molecule inhibitor of elastase.[1] It functions through a competitive inhibition mechanism.[1] While the specific elastase subtype is not definitively stated in the initial literature, based on its evaluation in cancer cell lines, it is presumed to primarily target neutrophil elastase, which is frequently implicated in the tumor microenvironment.
Q2: What is the IC50 of this compound?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 0.897 µM.[1] This value serves as a starting point for determining the optimal concentration in your specific cell-based assay.
Q3: Is this compound cytotoxic?
A3: In studies using B16F10 melanoma cells, this compound did not exhibit significant toxicity even at high concentrations.[1] However, it is crucial to perform a cytotoxicity assay for your specific cell line to determine the appropriate concentration range for your experiments.
Q4: What is the recommended starting concentration for this compound in a cell culture experiment?
A4: A common starting point for a new inhibitor is to test a range of concentrations centered around its IC50 value. For this compound, a sensible starting range would be from 0.1 µM to 10 µM. This range should be further optimized based on the results of a dose-response experiment in your cell line of interest.
Q5: How should I prepare a stock solution of this compound?
A5: As with many quinoline-based compounds, Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing a high-concentration stock solution. For example, a 10 mM stock solution can be prepared and stored at -20°C. Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | - Concentration too low: The concentration used may be below the effective range for your cell line. - Incorrect target: The cellular process you are observing may not be dependent on the specific elastase target of the inhibitor. - Compound instability: The inhibitor may be degrading in the culture medium over long incubation times. - Cell line insensitivity: Your chosen cell line may not express the target elastase or have redundant pathways. | - Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 100 µM). - Confirm the expression of the target elastase (e.g., neutrophil elastase) in your cell line via Western blot or qPCR. - Reduce the incubation time or replenish the medium with fresh inhibitor during the experiment. - Consider using a different cell line known to be responsive to elastase inhibition. |
| High cell death or cytotoxicity observed | - Concentration too high: The concentration of this compound may be in the toxic range for your specific cell line. - DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. - Off-target effects: At high concentrations, small molecule inhibitors can have off-target effects leading to cytotoxicity. | - Perform a cytotoxicity assay (e.g., MTT, XTT) to determine the non-toxic concentration range. - Ensure the final DMSO concentration in your culture medium is below 0.1%. - Use the lowest effective concentration of this compound as determined by your dose-response experiments. |
| Precipitation of the compound in culture medium | - Poor solubility: The inhibitor may have limited solubility in aqueous culture medium, especially at higher concentrations. - Incorrect stock solution preparation: The stock solution may not have been fully dissolved. | - Prepare a fresh, lower concentration stock solution in DMSO and ensure it is fully dissolved before diluting into the medium. - When diluting into the medium, add the inhibitor dropwise while gently vortexing the medium to aid dissolution. - Consider using a pre-warmed medium for dilution. |
| Inconsistent or variable results between experiments | - Inconsistent cell seeding density: Variations in the number of cells seeded can affect their response to treatment. - Variability in inhibitor preparation: Inconsistent preparation of stock and working solutions. - Cell passage number: High passage numbers can lead to phenotypic changes and altered responses. | - Standardize your cell seeding protocol and ensure consistent cell numbers across experiments. - Prepare fresh dilutions of this compound from a reliable stock solution for each experiment. - Use cells within a consistent and low passage number range for all experiments. |
Experimental Protocols
Dose-Response Experiment to Determine Optimal Concentration
This protocol outlines a general method to determine the effective concentration range of this compound for inhibiting a specific cellular response.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
Assay-specific reagents to measure the desired cellular endpoint (e.g., ELISA kit for a secreted cytokine)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover for 24 hours.
-
Prepare Inhibitor Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in complete culture medium to achieve final desired concentrations (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add 100 µL of the prepared inhibitor dilutions and the vehicle control to the respective wells.
-
Include a "no treatment" control with fresh medium only.
-
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Endpoint Measurement: Perform the assay to measure your desired cellular response according to the manufacturer's instructions.
-
Data Analysis: Plot the cellular response against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).
Cytotoxicity Assay (MTT Assay)
This protocol describes how to assess the cytotoxicity of this compound in your chosen cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in the dose-response protocol.
-
Prepare Inhibitor Dilutions: Prepare a range of this compound concentrations, including a vehicle control (DMSO) and a "cells only" control.
-
Cell Treatment: Treat the cells with the inhibitor dilutions and controls and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot it against the inhibitor concentration to determine the CC50 (half-maximal cytotoxic concentration).
Visualizations
Signaling Pathways
Caption: Inhibition of Neutrophil Elastase by this compound.
Experimental Workflow
Caption: Experimental workflow for this compound optimization.
Troubleshooting Logic
References
Technical Support Center: Elastase Inhibitors in Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using elastase inhibitors in cellular assays. Due to the absence of specific information for a compound named "Elastase-IN-1," this guide focuses on general principles and provides specific data for two well-characterized neutrophil elastase inhibitors, Sivelestat and Alvelestat (AZD9668), as illustrative examples.
Frequently Asked Questions (FAQs)
Q1: I am observing unexpected phenotypic changes in my cells that don't seem related to elastase inhibition. What could be the cause?
A1: Unexpected cellular effects can often be attributed to off-target activities of your inhibitor. While many elastase inhibitors are designed for high specificity, they may interact with other proteins, especially at higher concentrations. For instance, some small molecules can interact with other classes of enzymes like kinases or bind to G protein-coupled receptors (GPCRs). It is also possible that the observed phenotype is a downstream consequence of elastase inhibition that was not anticipated in your specific cell model.
Q2: How can I determine if the observed effects are due to off-target binding?
A2: To investigate potential off-target effects, consider the following:
-
Dose-response analysis: Determine if the unexpected phenotype occurs at a similar concentration range as the inhibition of elastase. Off-target effects often require higher concentrations of the inhibitor.
-
Use of a structurally different inhibitor: If a second, structurally unrelated elastase inhibitor produces the same on-target effect but not the unexpected phenotype, it is more likely that the initial observation was due to an off-target effect of the first compound.
-
Control experiments: Include a negative control compound that is structurally similar to your inhibitor but is known to be inactive against elastase.
-
Selectivity profiling: If available, consult selectivity panel data for your inhibitor against a broad range of protein targets.
Q3: My elastase inhibitor is showing lower than expected potency in my cell-based assay compared to the biochemical IC50 value. What are the possible reasons?
A3: Discrepancies between biochemical and cell-based potencies are common and can be due to several factors:
-
Cell permeability: The inhibitor may have poor permeability across the cell membrane.
-
Efflux pumps: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
Cellular protein binding: The inhibitor may bind to other cellular proteins, reducing its free concentration available to inhibit elastase.
-
Inhibitor stability: The compound may be metabolized or degraded within the cellular environment.
-
High substrate concentration: In a cellular context, the concentration of the natural substrate for elastase might be much higher than in the biochemical assay, requiring a higher concentration of a competitive inhibitor to achieve the same level of inhibition.
Q4: I am seeing signs of cytotoxicity in my experiments. How can I be sure it's not a non-specific effect?
A4: To determine if the observed cytotoxicity is a specific or non-specific effect, you should:
-
Perform a cell viability assay: Use a standard assay (e.g., MTT, LDH) to quantify the cytotoxicity across a range of inhibitor concentrations.
-
Compare with on-target potency: If the cytotoxic concentration is significantly higher than the concentration required for elastase inhibition, the toxicity is more likely a non-specific effect.
-
Use appropriate controls: As mentioned in A2, a structurally similar but inactive control compound can help differentiate specific from non-specific toxicity.
Quantitative Data on Inhibitor Selectivity
The following table summarizes the available selectivity data for Sivelestat and Alvelestat (AZD9668). It is important to note that "highly selective" is a qualitative term, and the degree of selectivity can vary.
| Inhibitor | Target | IC50 / Ki | Selectivity Profile | Potential Off-Targets/Adverse Effects |
| Alvelestat (AZD9668) | Neutrophil Elastase (NE) | IC50: 12 nM, Ki: 9.4 nM[1] | At least 600-fold more selective for NE over other serine proteases[1]. | Headache/migraines reported as a common adverse event in clinical trials.[2] |
| Sivelestat | Neutrophil Elastase (NE) | Not specified in the provided results. | Described as a "highly specific" inhibitor of NE.[3][4] | An in silico study suggests potential interaction with MMP-2, MMP-9, and GPX4. The same study predicted a risk of hepatotoxicity.[5] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of an elastase inhibitor.
Materials:
-
Cells of interest
-
Elastase inhibitor
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the elastase inhibitor in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for Downstream Target Modulation
This protocol can be used to verify the on-target effect of the elastase inhibitor by assessing the cleavage of a known elastase substrate.
Materials:
-
Cells expressing the target substrate of elastase
-
Elastase inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the full-length and/or cleaved substrate
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting equipment
Procedure:
-
Treat cells with the elastase inhibitor at various concentrations for the desired time.
-
Lyse the cells with lysis buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the extent of substrate cleavage.
Visualizations
Caption: Troubleshooting workflow for unexpected cellular effects.
Caption: Potential on-target vs. off-target signaling pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mereobiopharma.com [mereobiopharma.com]
- 3. Pharmacological profile of a specific neutrophil elastase inhibitor, Sivelestat sodium hydrate [jstage.jst.go.jp]
- 4. [Pharmacological profile of a specific neutrophil elastase inhibitor, Sivelestat sodium hydrate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sivelestat (Neutrophil Elastase Inhibitor) as an Anti-inflammatory and Anti-viral Agent: An In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
Improving the selectivity of Elastase-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for troubleshooting experiments and improving the selectivity of Elastase-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a competitive inhibitor of elastase. It functions by binding to the active site of the enzyme, preventing the substrate from binding and thus inhibiting its catalytic activity. The effectiveness of the inhibitor is often measured by its IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
Q2: What are the potential off-target effects of this compound?
A2: As with many enzyme inhibitors, this compound may exhibit off-target activity against other proteases with similar active site structures. The degree of selectivity depends on the specific chemical structure of the inhibitor and the structural homology between the target elastase and other enzymes. It is crucial to profile the inhibitor against a panel of related proteases to determine its selectivity.
Q3: How can I improve the solubility of this compound for my experiments?
A3: If you encounter solubility issues with this compound, consider dissolving the compound in a small amount of an organic solvent like DMSO or ethanol before preparing your final working solutions in aqueous buffer.[1] It is important to keep the final concentration of the organic solvent low (typically <1%) in your assay to avoid affecting enzyme activity.
Q4: What are the optimal storage conditions for this compound?
A4: For long-term stability, this compound should be stored as a solid at -20°C. Stock solutions in an appropriate solvent can also be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal in the assay | 1. Autohydrolysis of the substrate.2. Contamination of reagents. | 1. Run a control reaction without the enzyme to measure the rate of substrate autohydrolysis and subtract it from the assay readings.2. Use fresh, high-quality reagents and sterile, nuclease-free water. |
| Low or no inhibition observed | 1. Incorrect inhibitor concentration.2. Inactive inhibitor.3. Incorrect assay conditions. | 1. Verify the concentration of your this compound stock solution. Prepare fresh dilutions for each experiment.2. Ensure the inhibitor has been stored correctly and has not degraded. Test a fresh batch if necessary.3. Optimize assay conditions such as pH, temperature, and incubation time.[3] |
| Inconsistent results between experiments | 1. Pipetting errors.2. Variation in reagent preparation.3. Temperature fluctuations. | 1. Use calibrated pipettes and ensure accurate and consistent pipetting technique.2. Prepare fresh reagents for each set of experiments to minimize variability.3. Maintain a constant temperature throughout the assay, as enzyme kinetics are temperature-dependent.[1][3] |
| Observed off-target effects in cell-based assays | 1. Lack of inhibitor selectivity.2. High inhibitor concentration leading to non-specific binding. | 1. Perform a selectivity profiling assay against a panel of related proteases.2. Determine the optimal inhibitor concentration that provides target engagement without causing significant off-target effects. |
Strategies for Improving Selectivity
Improving the selectivity of an inhibitor like this compound is a critical step in drug development to minimize off-target effects and potential toxicity. Here are several rational approaches that can be employed:
-
Structure-Based Design: If the 3D structures of the target elastase and off-target proteases are known, comparative analysis can reveal differences in their active sites. These differences can be exploited to design modifications to this compound that enhance its interaction with the target while weakening its binding to off-targets.[4][5]
-
Exploiting Flexibility: Proteins are dynamic entities, and differences in the flexibility of the active site between the target and off-target enzymes can be leveraged. Inhibitors can be designed to bind to a specific conformation that is more readily adopted by the target enzyme.[5]
-
Targeting Allosteric Sites: Instead of competing with the substrate at the active site, inhibitors can be designed to bind to allosteric sites, which are unique regulatory pockets on the enzyme. This can offer a higher degree of selectivity as allosteric sites are often less conserved than active sites.[4]
-
Ligand-Based Design: When structural information is limited, ligand-based methods can be used. This involves analyzing the structure-activity relationship (SAR) of a series of inhibitors to identify chemical features that contribute to selectivity.[4][5]
Experimental Protocols
Protocol 1: In Vitro Enzyme Inhibition Assay
This protocol outlines the steps to determine the IC50 value of this compound.
Materials:
-
Purified elastase enzyme
-
Fluorogenic or chromogenic elastase substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
This compound
-
96-well microplate (black for fluorescence, clear for colorimetric)
-
Microplate reader
Procedure:
-
Prepare Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make a series of dilutions of the inhibitor in the assay buffer.[1]
-
Enzyme Preparation: Dilute the elastase enzyme to the desired concentration in cold assay buffer.[1]
-
Assay Setup: In a 96-well plate, add a small volume of each inhibitor dilution. Include a positive control (enzyme without inhibitor) and a negative control (buffer without enzyme).
-
Pre-incubation: Add the diluted enzyme to each well (except the negative control) and incubate for a specified time (e.g., 15 minutes) at a constant temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme.[1]
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.[1]
-
Measure Activity: Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
Protocol 2: Selectivity Profiling Assay
This protocol is for assessing the selectivity of this compound against other proteases.
Materials:
-
Target elastase and a panel of off-target proteases (e.g., trypsin, chymotrypsin, cathepsins)
-
Specific substrates for each protease
-
Assay buffers optimized for each enzyme
-
This compound
-
96-well microplates
-
Microplate reader
Procedure:
-
Follow the general procedure for the in vitro enzyme inhibition assay (Protocol 1).
-
For each off-target protease, use its specific substrate and optimized assay buffer.
-
Determine the IC50 value of this compound for each of the off-target enzymes.
-
Calculate Selectivity Index: The selectivity index is calculated by dividing the IC50 value for the off-target enzyme by the IC50 value for the target elastase. A higher selectivity index indicates greater selectivity for the target enzyme.
Data Presentation
Table 1: Hypothetical Selectivity Profile of this compound and Its Analogs
| Compound | Target Elastase IC50 (nM) | Off-Target Protease 1 IC50 (nM) | Off-Target Protease 2 IC50 (nM) | Selectivity Index (vs. OT1) | Selectivity Index (vs. OT2) |
| This compound | 50 | 500 | 1000 | 10 | 20 |
| Analog A | 45 | 1500 | 3000 | 33 | 67 |
| Analog B | 60 | 300 | 800 | 5 | 13 |
OT1: Off-Target 1, OT2: Off-Target 2
Visualizations
Caption: Signaling pathway of elastase and its inhibition by this compound.
Caption: Workflow for improving the selectivity of an enzyme inhibitor.
Caption: A logical guide for troubleshooting common assay issues.
References
Preventing degradation of Elastase-IN-1 in solution
Disclaimer: Specific stability and degradation data for a compound designated "Elastase-IN-1" are not publicly available. The following guidance is based on established best practices for handling, storing, and troubleshooting issues with small molecule inhibitors in a research setting. These recommendations are intended to serve as a comprehensive starting point for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing a new vial of this compound powder?
Upon receipt, the powdered (lyophilized) form of a small molecule inhibitor like this compound should be stored under the conditions specified on the product's technical data sheet. As a general guideline, compounds stored at -20°C are typically stable for up to three years.[1][2] Before opening the vial, it's recommended to centrifuge it briefly to ensure all the powder is collected at the bottom.[1]
Q2: How should I prepare a stock solution of this compound?
To prepare a stock solution, select an appropriate solvent. Dimethyl sulfoxide (DMSO) is a common solvent for many small molecule inhibitors due to its high solubilizing capacity.[2][3] Ensure the DMSO is of high purity and has not been contaminated, for instance, by absorbing moisture.[2] The concentration of the stock solution should be below the inhibitor's solubility limit in DMSO to prevent precipitation.[3] For many inhibitors, a standard storage concentration is 50 mM.[3]
Q3: What is the best way to store the stock solution to prevent degradation?
Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][2] These aliquots should be stored in tightly sealed vials at -20°C for short-term storage (up to one month) or at -80°C for longer-term storage (up to six months).[1]
Q4: My this compound solution appears to have precipitated. What should I do?
Precipitation can occur if the compound's solubility in the chosen solvent is exceeded, especially at lower temperatures. If you observe precipitation in your stock solution, you can try gently warming the solution to no higher than 50°C and vortexing or using ultrasonication to redissolve the compound.[2] When preparing working solutions by diluting the stock in an aqueous medium, ensure the final concentration of DMSO is low (typically <0.5%) to prevent both cell toxicity and precipitation of the inhibitor.[1]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in solution.
Issue 1: Inconsistent or No Inhibitory Effect in Experiments
If you observe a lack of expected biological activity, it could be due to the degradation of this compound.
Possible Causes and Solutions:
-
Degraded Stock Solution:
-
Improper Storage: Verify that stock solutions have been stored at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles by using single-use aliquots.[1][2]
-
Age of Solution: Stock solutions stored at -20°C should ideally be used within a month.[1] For longer storage, -80°C is recommended.[1] If the stock is old, prepare a fresh solution.
-
-
Incorrect Working Concentration:
-
Precipitation in Media: The inhibitor may precipitate when diluted into aqueous cell culture media.[4] Before treating your cells, prepare the working solution and let it stand for about 10 minutes. Check for any visible precipitate under a microscope.[2] If precipitation is observed, you may need to lower the final concentration or use a different formulation.
-
Adsorption to Plastics: Small molecules can sometimes adsorb to plastic surfaces. Consider using low-adhesion microplates and pipette tips.
-
-
Experimental Controls:
-
Positive Control: Use a known treatment that produces the expected effect to ensure your experimental system is working correctly.[4]
-
Orthogonal Probe: If possible, use another inhibitor with a similar activity but a different chemical structure to confirm that the observed effect is due to the inhibition of the target.[4]
-
Issue 2: Variability Between Experimental Replicates
High variability can be a sign of inconsistent inhibitor concentration or activity.
Possible Causes and Solutions:
-
Inhomogeneous Stock Solution: After thawing, ensure your stock solution is thoroughly mixed by vortexing before making dilutions.[5]
-
Inconsistent Dilutions: Review your dilution protocol to ensure accuracy and consistency across all samples.
-
Cell Health and Density: Ensure that cell health and seeding density are consistent across all wells, as this can impact the apparent efficacy of the inhibitor.
Data Summary Tables
Table 1: General Storage Recommendations for Small Molecule Inhibitors
| Form | Storage Temperature | Typical Stability | Key Considerations |
| Powder (Lyophilized) | -20°C | Up to 3 years[1][2] | Store in a desiccator to prevent moisture absorption. |
| 4°C | Up to 2 years[1] | Check manufacturer's recommendation; -20°C is generally preferred. | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[1] | Aliquot into single-use volumes to avoid freeze-thaw cycles.[1][2] |
| -80°C | Up to 6 months[1] | Preferred for long-term storage of stock solutions.[1] |
Table 2: Solvent Considerations for Stock Solutions
| Solvent | Common Concentration | Advantages | Disadvantages |
| DMSO | 10-50 mM[3] | High solubility for many organic molecules.[2] Bactericidal properties can help maintain sterility.[1] | Can be toxic to cells at concentrations >0.5%.[1] Hygroscopic (absorbs water), which can affect compound stability.[2] |
| Ethanol | Varies | Less toxic to some cell lines compared to DMSO. | Lower solubilizing power for many inhibitors.[2] |
| Aqueous Buffers | Varies | Directly compatible with most biological assays. | Many small molecule inhibitors have poor aqueous solubility.[4] Prone to microbial growth if not sterile-filtered. |
Visual Guides
Caption: Troubleshooting workflow for inhibitor inactivity.
Caption: Potential degradation pathways and prevention.
Experimental Protocols
Protocol: Preparation and Quality Control of a 10 mM Stock Solution
This protocol outlines the steps for preparing a stock solution of a small molecule inhibitor like this compound and performing a simple quality control check.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile, amber-colored microcentrifuge tubes
-
Calibrated pipettes and sterile, low-retention tips
-
Vortex mixer
-
Microscope and glass slides
Methodology:
-
Pre-dissolution Handling:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Centrifuge the vial at a low speed (e.g., 200-500 RPM) for 1-2 minutes to collect all the powder at the bottom of the vial.[2]
-
-
Stock Solution Preparation:
-
Carefully open the vial in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. (Calculation: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / 0.010 mol/L).
-
Tightly cap the vial and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. A clear solution should be observed. If dissolution is difficult, gentle warming (up to 37°C) or brief ultrasonication may be applied.[2]
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in sterile, amber-colored microcentrifuge tubes. Amber tubes are used to protect the compound from light.
-
Label each aliquot clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.[1]
-
-
Quality Control Check (Pre-experiment):
-
Thaw one aliquot of the stock solution and mix thoroughly.
-
Prepare a working solution by diluting the stock 1:1000 in your chosen cell culture medium.
-
Pipette a small drop of the working solution onto a clean glass slide.
-
Observe the solution under a microscope at 20x or 40x magnification.
-
Expected Result: A clear solution with no visible crystals or precipitate.
-
Troubleshooting: If precipitate is observed, it may indicate that the concentration in the aqueous medium is too high. Consider lowering the final concentration for your experiment.[2]
-
References
Technical Support Center: Troubleshooting Cell Permeability Issues with Elastase Inhibitors
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell permeability problems with elastase inhibitors, using the hypothetical compound "Elastase-IN-1" as an example. The principles and protocols described here are broadly applicable to other small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: My elastase inhibitor, "this compound," shows potent activity in biochemical assays but is inactive in my cell-based model. What is the likely cause?
A1: A common reason for this discrepancy is poor cell permeability. While the inhibitor can effectively target purified elastase, it may not be able to cross the cell membrane to reach its intracellular target. Other potential issues include rapid efflux from the cell, metabolic instability, or off-target effects that mask the intended activity.
Q2: How can I determine if "this compound" is cell-permeable?
A2: Several methods can assess cell permeability. A direct approach is to measure the intracellular concentration of the compound using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) after incubating cells with the inhibitor. Indirect methods include assessing target engagement within the cell using assays like the Cellular Thermal Shift Assay (CETSA) or by measuring the inhibition of a downstream signaling event known to be regulated by elastase.
Q3: What are the key physicochemical properties of a compound that influence its cell permeability?
A3: Key properties include molecular weight, lipophilicity (logP), aqueous solubility, and the number of hydrogen bond donors and acceptors. Generally, compounds with lower molecular weight, moderate lipophilicity, and good solubility tend to have better cell permeability.
Q4: My data suggests "this compound" has poor permeability. What strategies can I use to improve its cellular uptake?
A4: If you are in the process of developing the inhibitor, medicinal chemistry efforts can be employed to optimize its physicochemical properties. For an existing compound, you could explore the use of formulation strategies such as encapsulation in nanoparticles or liposomes. However, these are advanced techniques and may not be suitable for all experimental setups. For initial troubleshooting, ensuring the compound is fully solubilized in the cell culture media is a critical first step.
Q5: Could active efflux be the reason for the lack of intracellular activity of my inhibitor?
A5: Yes, ABC transporters can actively pump compounds out of the cell, reducing the intracellular concentration. This can be investigated using efflux pump inhibitors in co-treatment with your elastase inhibitor. An increase in activity in the presence of an efflux pump inhibitor would suggest your compound is a substrate for these transporters.
Troubleshooting Guide
Problem: No or low activity of "this compound" in a cell-based assay.
Below is a step-by-step troubleshooting workflow to diagnose and address potential cell permeability issues.
Technical Support Center: Interpreting Kinetic Data for Elastase-IN-1 Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting kinetic data for Elastase-IN-1 inhibition.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process.
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Pipetting errors, improper mixing of reagents, temperature fluctuations across the plate. | Ensure proper pipette calibration and technique. Mix all solutions thoroughly before dispensing. Use a temperature-controlled plate reader or incubator to maintain uniform temperature. |
| Low or no elastase activity in control wells | Inactive enzyme, incorrect buffer pH, substrate degradation. | Use a fresh aliquot of elastase and store it properly. Verify the pH of the assay buffer is optimal for elastase activity (typically pH 8.0). Prepare fresh substrate solution for each experiment. |
| Inconsistent IC50 values across experiments | Variability in enzyme or substrate concentration, incubation time, or temperature. | Standardize all experimental parameters. Use the same batch of reagents whenever possible. Precisely control incubation times and temperatures. |
| Precipitation of inhibitor in the assay well | Low solubility of this compound in the assay buffer. | Test the solubility of this compound in the assay buffer beforehand. A small percentage of a co-solvent like DMSO may be used, but its final concentration should be kept low and consistent across all wells to avoid affecting enzyme activity. |
| Assay signal drifts over time | Substrate instability, photobleaching of the product. | Monitor the signal of the product over time in the absence of the enzyme to check for instability. If using a fluorescent substrate, minimize exposure to light. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of elastase, a serine protease. Its precise mechanism of action (e.g., competitive, non-competitive, uncompetitive) needs to be determined experimentally through kinetic studies. These studies typically involve measuring the initial reaction rates at various substrate and inhibitor concentrations.
Data Interpretation
Q2: How do I interpret the IC50 value for this compound?
A2: The IC50 (half-maximal inhibitory concentration) is the concentration of this compound that is required to inhibit 50% of the elastase activity under specific assay conditions. A lower IC50 value indicates a more potent inhibitor. It is an operational parameter that can be influenced by the substrate concentration.
Q3: What is the significance of the Ki value?
A3: The Ki (inhibition constant) is a more fundamental measure of inhibitor potency than the IC50 value. It represents the dissociation constant of the enzyme-inhibitor complex and is independent of the substrate concentration. A smaller Ki value signifies a tighter binding inhibitor.
Q4: How can I determine the mechanism of inhibition of this compound?
A4: The mechanism of inhibition can be determined by analyzing Lineweaver-Burk, Dixon, or Cornish-Bowden plots of the kinetic data. Each type of inhibition (competitive, non-competitive, uncompetitive, or mixed) will produce a characteristic pattern on these plots.
Experimental Design
Q5: What are the key components of an elastase inhibition assay?
A5: A typical elastase inhibition assay includes:
-
Elastase: The enzyme being inhibited.
-
Substrate: A molecule that is cleaved by elastase to produce a detectable signal (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide).
-
Inhibitor: this compound at various concentrations.
-
Buffer: To maintain a stable pH for the reaction.
-
Detection System: A spectrophotometer or fluorometer to measure the product formation.
Q6: What controls should I include in my experiment?
A6: It is essential to include the following controls:
-
No-enzyme control: To measure background signal from the substrate.
-
No-inhibitor control: To measure the maximum enzyme activity.
-
Vehicle control: To account for any effects of the solvent used to dissolve the inhibitor (e.g., DMSO).
Quantitative Data Summary
The following table provides illustrative kinetic data for this compound. Note: This data is for demonstration purposes and may not reflect the actual performance of a specific "this compound" compound.
| Parameter | Value | Conditions |
| IC50 | 50 nM | [Substrate] = Km |
| Ki | 25 nM | Determined from global fit of kinetic data |
| Mechanism of Inhibition | Competitive | Based on Lineweaver-Burk plot analysis |
Experimental Protocols
Elastase Inhibition Assay Protocol
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Prepare a stock solution of the substrate N-Succinyl-Ala-Ala-Ala-p-nitroanilide in the assay buffer.
-
Prepare a stock solution of human neutrophil elastase in the assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then serially dilute it in the assay buffer.
-
-
Assay Procedure:
-
Add 20 µL of each concentration of this compound or vehicle control to the wells of a 96-well plate.
-
Add 20 µL of elastase solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 160 µL of the substrate solution to each well.
-
Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curve.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
To determine the mechanism of inhibition and Ki, repeat the experiment with varying concentrations of both the substrate and inhibitor and analyze the data using appropriate kinetic models (e.g., Lineweaver-Burk plot).
-
Visualizations
Caption: Workflow for an elastase inhibition experiment.
Caption: Hypothetical pathway involving elastase.
Addressing batch-to-batch variability of Elastase-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals using Elastase-IN-1. Our goal is to help you address potential challenges, particularly those related to batch-to-batch variability, to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor designed to target elastase, a serine protease involved in the breakdown of elastin and other proteins. Elevated elastase activity is implicated in various inflammatory diseases. The precise mechanism of inhibition should be confirmed for each new batch, but it is designed to bind to the active site of the enzyme.
Q2: What are the common causes of batch-to-batch variability with small molecule inhibitors like this compound?
A2: Batch-to-batch variability in small molecule inhibitors can arise from several factors during synthesis and purification. These can include minor differences in purity, the presence of isomers or enantiomers with different activities, variations in crystalline form (polymorphism), and the presence of residual solvents or byproducts. These factors can affect the compound's solubility, stability, and ultimately its biological activity.[1][2]
Q3: How can I be sure that the batch of this compound I received is active?
A3: It is crucial to perform an in-house validation of each new batch of this compound before initiating large-scale experiments. This typically involves determining the IC50 value in a well-established enzymatic or cell-based assay and comparing it to the value reported in the certificate of analysis or previous batches.
Q4: What should I do if I observe a significant difference in potency between batches?
A4: If you observe a significant discrepancy in potency, we recommend a systematic troubleshooting approach. This includes verifying your experimental setup, ensuring the integrity of your reagents, and characterizing the new batch of the inhibitor. Refer to the troubleshooting guide below for a detailed workflow.
Troubleshooting Guide: Addressing Inconsistent Results with this compound
Experiencing variability in your results when using a new batch of this compound can be frustrating. This guide provides a step-by-step approach to identify and resolve potential issues.
Initial Troubleshooting Steps
If you are observing weaker or no-longer-significant effects with a new batch of this compound, consider the following initial checks:
| Question | Possible Cause | Recommended Action |
| Are you preparing the stock solution correctly? | Improper dissolution can lead to a lower effective concentration. | Ensure you are using the recommended solvent and that the inhibitor is fully dissolved. Gentle warming or sonication may be required. Always prepare fresh dilutions from a concentrated stock for each experiment. |
| Is the inhibitor stable under your experimental conditions? | Degradation of the compound can occur over time, especially in aqueous solutions or under certain light/temperature conditions. | Assess the stability of this compound in your specific assay buffer and conditions. Consider performing a time-course experiment to check for loss of activity. |
| Have any of your other reagents changed? | Variability can be introduced by changes in enzyme activity, cell passage number, or media components. | Use a consistent source and lot for all critical reagents. If a new reagent has been introduced, validate it with a previously characterized batch of this compound. |
Workflow for Investigating Batch-to-Batch Variability
If initial checks do not resolve the issue, a more thorough investigation into the batch-to-batch variability of this compound is warranted.
Caption: Troubleshooting workflow for this compound variability.
Experimental Protocols
Protocol 1: Determination of IC50 for this compound using an In Vitro Enzymatic Assay
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound against purified elastase.
Materials:
-
Purified human neutrophil elastase
-
This compound (new and reference batches)
-
Fluorogenic elastase substrate (e.g., MeOSuc-AAPV-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl
-
DMSO (for dissolving the inhibitor)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare this compound dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
-
Prepare enzyme and substrate solutions:
-
Dilute the purified elastase in Assay Buffer to the desired working concentration.
-
Dilute the fluorogenic substrate in Assay Buffer to its working concentration (typically at or below the Km).
-
-
Assay Setup:
-
To each well of the 96-well plate, add:
-
50 µL of the appropriate this compound dilution (or vehicle control).
-
25 µL of the diluted elastase solution.
-
-
Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
-
Initiate the reaction:
-
Add 25 µL of the diluted substrate solution to each well to start the reaction.
-
-
Measure fluorescence:
-
Immediately begin kinetic readings on a fluorescence plate reader (e.g., Ex/Em = 380/460 nm for AMC-based substrates) every minute for 30-60 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Assay to Validate this compound Activity
This protocol provides a framework for assessing the activity of this compound in a relevant cellular context.
Materials:
-
A cell line that secretes or expresses elastase (e.g., stimulated neutrophils, or an engineered cell line).
-
This compound (new and reference batches).
-
Cell culture medium and supplements.
-
A method to measure elastase activity or its downstream effects (e.g., degradation of a fluorescently labeled matrix protein, or a specific signaling event).
-
96-well cell culture plate.
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
-
Stimulation (if necessary):
-
If required, add a stimulus to induce elastase secretion or activity.
-
-
Incubation:
-
Incubate the cells for a predetermined period, sufficient to observe a measurable effect of elastase activity.
-
-
Measurement of Endpoint:
-
Measure the chosen endpoint. This could be:
-
Quantification of a cleaved substrate in the supernatant.
-
Imaging and quantification of matrix degradation.
-
Analysis of a downstream signaling marker by western blot, ELISA, or flow cytometry.
-
-
-
Data Analysis:
-
Normalize the results to the vehicle control.
-
Plot the response against the logarithm of the inhibitor concentration and determine the EC50 value.
-
Signaling Pathway
Caption: Inhibition of the elastase pathway by this compound.
By following these guidelines and protocols, researchers can effectively troubleshoot issues related to the batch-to-batch variability of this compound and ensure the generation of high-quality, reproducible data. For further assistance, please do not hesitate to contact our technical support team.
References
Minimizing cytotoxicity of Elastase-IN-1 in vitro
Technical Support Center: Elastase-IN-1
Welcome to the technical support center for this compound. This guide is designed to help researchers, scientists, and drug development professionals minimize the in vitro cytotoxicity of this compound and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture?
A1: For initial experiments, we recommend a starting concentration 5 to 10 times higher than the known IC50 or Ki value to ensure complete enzyme inhibition. If these values are unknown, a wide concentration range should be tested to generate a dose-response curve and determine the optimal concentration for your specific cell type and experimental conditions.
Q2: I'm observing high levels of cell death even at concentrations close to the IC50. What are the common causes?
A2: High cytotoxicity at or near the IC50 can stem from several factors:
-
Off-target effects: The inhibitor may be interacting with other cellular targets besides elastase, leading to toxicity.[1][2][3]
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding 0.1% in the culture medium, as higher concentrations can be toxic to cells.[4]
-
Compound instability or aggregation: The compound may be unstable in culture medium, leading to the formation of toxic byproducts or aggregates.
-
Extended exposure time: The duration of treatment is a critical factor; prolonged exposure can lead to cytotoxicity even at lower concentrations.[5][6]
-
High cell density: Over-confluent cultures can be more susceptible to stress and toxic insults.[5]
Q3: How can I differentiate between on-target cytotoxicity (due to elastase inhibition) and off-target cytotoxicity?
A3: Differentiating between on-target and off-target effects is crucial for data interpretation. Here are a few strategies:
-
Use a structurally unrelated inhibitor: Test another elastase inhibitor with a different chemical scaffold. If both compounds produce similar cytotoxic effects at concentrations relevant to their respective IC50s, the toxicity is more likely to be on-target.
-
Rescue experiment: If possible, supplement the culture with a downstream product of elastase activity. If this rescues the cells from cytotoxicity, it suggests an on-target effect.
-
Target knockout/knockdown cells: The most definitive method is to use CRISPR or siRNA to create cells that lack the elastase target. If this compound is still toxic to these cells, the effect is unequivocally off-target.[1]
-
Molecular profiling: Analyze cellular pathways known to be affected by off-target drug activities, such as stress-activated protein kinase (SAPK/JNK) or p38 MAPK pathways.
Q4: Can components in the culture medium affect the potency and cytotoxicity of this compound?
A4: Yes. Serum proteins, particularly albumin, can bind to small molecules, reducing their free concentration and thus their effective potency.[7][8][9][10] This may lead you to use a higher total concentration, which could increase the risk of off-target effects. It is advisable to determine the IC50 in the specific medium (with serum) you intend to use for your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: High background signal or variability in cytotoxicity assays.
| Possible Cause | Recommended Solution |
| Medium Composition | High levels of certain components (e.g., pyruvate, phenol red) in the culture medium can interfere with tetrazolium-based assays (MTT, MTS). Use phenol red-free medium for these assays if possible.[11][12] |
| Compound Precipitation | This compound may precipitate at high concentrations in aqueous media. Visually inspect wells for precipitates. If observed, lower the concentration or use a different solvent system (ensuring solvent controls are included). |
| Cell Clumping/Uneven Seeding | Uneven cell distribution leads to high well-to-well variability. Ensure a single-cell suspension before seeding and use appropriate techniques to avoid clumping.[13] |
| Edge Effects | Evaporation from wells on the edge of the plate can concentrate the compound and affect cell health. To mitigate this, avoid using the outer wells of the plate for experimental conditions and fill them with sterile PBS or medium instead.[5][12] |
| Bubbles in Wells | Air bubbles can interfere with absorbance readings. Ensure bubbles are removed (e.g., with a sterile needle) before reading the plate.[13] |
Problem 2: Results are inconsistent between experiments.
| Possible Cause | Recommended Solution |
| Cell Passage Number | Cell characteristics can change at high passage numbers. Use cells within a consistent, low passage number range for all experiments.[14] |
| Serum Lot Variation | Different lots of fetal bovine serum (FBS) can have varying compositions, affecting cell growth and compound activity. Test new serum lots before use in critical experiments or purchase from a supplier that provides lot-specific data.[5] |
| Compound Stability | This compound may degrade upon repeated freeze-thaw cycles or prolonged storage in solution. Prepare fresh dilutions from a concentrated stock for each experiment and store the stock in small, single-use aliquots at -80°C. |
| Incubation Time | Minor variations in incubation time can lead to different outcomes, especially for time-sensitive cytotoxic effects. Use a precise timer for all incubation steps.[5] |
Visualization of Experimental Workflows and Pathways
Workflow for Optimizing this compound Concentration
This diagram outlines a systematic approach to determining the optimal, non-toxic working concentration of this compound.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Is cytotoxicity a determinant of the different in vitro and in vivo effects of bioactives? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potency and plasma protein binding of drugs in vitro-a potentially misleading pair for predicting in vivo efficacious concentrations in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potency and plasma protein binding of drugs in vitro—a potentially misleading pair for predicting in vivo efficacious concentrations in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Small Molecule Elastase Inhibitors: Elastase-IN-1 in Focus
For Researchers, Scientists, and Drug Development Professionals
Neutrophil elastase, a powerful serine protease released by neutrophils during inflammation, plays a critical role in host defense. However, its dysregulation is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). This has spurred the development of small molecule inhibitors aimed at attenuating its destructive activity. This guide provides a comparative overview of Elastase-IN-1 and other notable small molecule neutrophil elastase inhibitors, supported by available experimental data.
Performance Comparison of Small Molecule Elastase Inhibitors
The following table summarizes the key performance indicators for this compound and a selection of other well-characterized small molecule elastase inhibitors. Direct comparison is facilitated by focusing on their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki), which are critical measures of potency.
| Inhibitor | Target | IC50 | Ki | Selectivity | Pharmacokinetics |
| This compound | Neutrophil Elastase | 0.897 µM[1] | Competitive inhibitor[1] | Data not publicly available. | Data not publicly available. |
| Sivelestat | Human Neutrophil Elastase | 44 nM[1] | 200 nM[1] | Selective for neutrophil elastase over other proteases like trypsin, thrombin, and chymotrypsin.[1] | Administered intravenously. |
| Alvelestat (AZD9668) | Neutrophil Elastase | ~12 nM | 9.4 nM | Orally bioavailable. | Orally bioavailable. |
| GW-311616 | Human Neutrophil Elastase | 22 nM[2] | 0.31 nM[2] | Selective for neutrophil elastase. | Orally bioavailable with a long duration of action.[2] |
| FK706 | Human Neutrophil Elastase | 83 nM | 4.2 nM[3] | Weakly inhibits other serine proteases like chymotrypsin and trypsin.[3] | Water-soluble and active in vivo.[3] |
Signaling Pathways and Experimental Protocols
Understanding the context in which these inhibitors function is crucial. Below are diagrams illustrating a simplified neutrophil elastase signaling pathway in inflammation and a typical experimental workflow for evaluating elastase inhibitors.
Neutrophil Elastase Signaling in Inflammation
Neutrophil elastase, upon its release at sites of inflammation, can cleave a variety of substrates, leading to tissue damage and the propagation of the inflammatory response. One key pathway involves the activation of Proteinase-Activated Receptor-2 (PAR-2), which in turn can trigger downstream signaling cascades, such as the p44/42 MAPK pathway, leading to the production of pro-inflammatory cytokines.[3]
Caption: Simplified signaling pathway of neutrophil elastase in inflammation.
Experimental Workflow for Elastase Inhibitor Screening
The inhibitory activity of compounds like this compound is typically determined using an in vitro enzymatic assay. The following diagram outlines a common workflow for such a screening process.
Caption: A typical workflow for in vitro screening of elastase inhibitors.
Detailed Experimental Protocol: In Vitro Neutrophil Elastase Inhibition Assay
The following protocol is a generalized method for determining the inhibitory activity of a small molecule against human neutrophil elastase in vitro. This method is based on the cleavage of a chromogenic substrate, N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeO-Suc-AAPV-pNA).
Materials:
-
Human Neutrophil Elastase (HNE)
-
N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeO-Suc-AAPV-pNA) substrate
-
Test inhibitor (e.g., this compound)
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitors
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of HNE in assay buffer.
-
Prepare a stock solution of the MeO-Suc-AAPV-pNA substrate in DMSO. Further dilute to the working concentration in assay buffer just before use.
-
Prepare a stock solution of the test inhibitor in DMSO. Create a series of dilutions of the test inhibitor at various concentrations in assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add a defined volume of assay buffer to each well.
-
Add a specific volume of each inhibitor dilution to the appropriate wells. Include a control well with DMSO (vehicle control) and a blank well with only assay buffer.
-
Add a defined amount of HNE solution to all wells except the blank.
-
-
Pre-incubation:
-
Mix the contents of the wells gently and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a specific volume of the pre-warmed MeO-Suc-AAPV-pNA substrate solution to all wells.
-
Immediately place the microplate in a plate reader and measure the change in absorbance at 405 nm over a set period (e.g., 10-30 minutes) at regular intervals. The rate of p-nitroaniline release is proportional to the elastase activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration and the control.
-
Determine the percentage of inhibition for each concentration of the test inhibitor relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
This guide provides a snapshot of the current landscape of small molecule neutrophil elastase inhibitors, with a focus on comparing this compound to other key compounds. Further research is needed to fully elucidate the selectivity and pharmacokinetic profile of this compound to better understand its therapeutic potential.
References
- 1. Elastase inhibitory activity of quinoline Analogues: Synthesis, kinetic mechanism, cytotoxicity, chemoinformatics and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neutrophil Elastase and Chronic Lung Disease [mdpi.com]
- 3. Neutrophil elastase induces inflammation and pain in mouse knee joints via activation of proteinase‐activated receptor‐2 - PMC [pmc.ncbi.nlm.nih.gov]
Validating Elastase-IN-1 Activity in Primary Human Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Elastase-IN-1 with other known neutrophil elastase inhibitors. It includes supporting experimental data, detailed protocols for validation in primary human cells, and visualizations of the relevant biological pathways and experimental workflows.
Comparative Efficacy of Neutrophil Elastase Inhibitors
The inhibitory potential of this compound against human neutrophil elastase (HNE) is presented below in comparison to several alternative compounds. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Target | IC50 | Notes |
| This compound | Human Neutrophil Elastase | 0.897 µM | Non-toxic[1] |
| Sivelestat (ONO-5046) | Human Neutrophil Elastase | 44 nM[2][3][4][5][6] | Competitive inhibitor; also inhibits rabbit, rat, hamster, and mouse neutrophil elastase.[2][4] Does not inhibit a range of other proteases.[2][4] |
| Alvelestat (AZD9668) | Human Neutrophil Elastase | 7.9 nM (pIC50) / 12 nM[7][8][9][10][11] | Orally bioavailable and selective.[7][8][10] |
| BAY 85-8501 | Human Neutrophil Elastase | 65 pM[12][13][14][15] | Selective, reversible, and potent inhibitor.[12][16] |
| Elastatinal | Porcine Pancreatic Elastase | 17 µM | Selective, irreversible inhibitor. |
| GW-311616 | Human Neutrophil Elastase | 22 nM[17] | Potent, orally bioavailable, and selective.[17] |
Experimental Protocols for Validation in Primary Human Cells
This section outlines a detailed methodology for validating the activity of elastase inhibitors, such as this compound, in primary human neutrophils. This protocol is based on established fluorometric assays for measuring neutrophil elastase activity.[18][19][20][21][22][23][24][25][26][27][28]
Objective:
To determine the in-vitro efficacy of this compound in inhibiting phorbol 12-myristate 13-acetate (PMA)-induced elastase release from primary human neutrophils.
Materials:
-
Primary human neutrophils (isolated from fresh human blood)
-
This compound and other comparator inhibitors
-
Phorbol 12-myristate 13-acetate (PMA)
-
Neutrophil Elastase (NE) Assay Buffer
-
Neutrophil Elastase (NE) Substrate, fluorescent (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)[29]
-
Red Blood Cell Lysis Buffer
-
96-well white microplate with a flat bottom
-
Fluorometric microplate reader (Excitation/Emission = 380/500 nm or 400/505 nm)[19][22][23]
Procedure:
1. Isolation of Primary Human Neutrophils:
- Collect fresh human blood in EDTA-containing tubes.
- Isolate neutrophils using density gradient centrifugation followed by red blood cell lysis.
- Resuspend the purified neutrophils in an appropriate assay buffer and determine the cell concentration.
2. Cell Treatment:
- Plate the isolated neutrophils at a density of 5 x 10^5 cells/well in a 96-well plate.
- Prepare serial dilutions of this compound and comparator inhibitors in the assay buffer.
- Add the desired concentrations of the inhibitors to the respective wells and incubate for a predetermined time (e.g., 30-60 minutes) at 37°C. Include a vehicle control (e.g., DMSO).
3. Stimulation of Elastase Release:
- Prepare a working solution of PMA (e.g., 100 nM).
- Add the PMA solution to all wells except for the unstimulated control wells.
- Incubate the plate for a specified period (e.g., 3 hours) at 37°C to induce degranulation and elastase release.[12]
4. Measurement of Elastase Activity:
- Prepare the NE substrate mix by diluting the fluorescent substrate in the NE assay buffer according to the manufacturer's instructions.
- Add the substrate mix to each well.
- Measure the fluorescence intensity in kinetic mode for 10-20 minutes at 37°C using a microplate reader with appropriate excitation and emission wavelengths.[27]
5. Data Analysis:
- Calculate the rate of elastase activity from the linear portion of the kinetic curve.
- Determine the percentage of inhibition for each concentration of this compound and the comparator inhibitors relative to the PMA-stimulated control.
- Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value for each compound.
Visualizing the Molecular Interactions and Experimental Process
To better understand the underlying mechanisms and the experimental design, the following diagrams have been generated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ONO-5046, a novel inhibitor of human neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Alvelestat (AZD9668) | Neutrophil elastase inhibitor | Probechem Biochemicals [probechem.com]
- 9. plus.labcloudinc.com [plus.labcloudinc.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Selleck Chemical LLC Alvelestat (AZD9668) 25mg 848141-11-7 Avelestat, Quantity: | Fisher Scientific [fishersci.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medkoo.com [medkoo.com]
- 14. BAY-85-8501 - MedChem Express [bioscience.co.uk]
- 15. adooq.com [adooq.com]
- 16. glpbio.com [glpbio.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. resources.amsbio.com [resources.amsbio.com]
- 20. Neutrophil Elastase Activity Assay Kit (Fluorometric) sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. Neutrophil Elastase Inhibitor Assay Kit. Fluorometric (ab118971) | Abcam [abcam.com]
- 23. Noninvasive In Vivo Quantification of Neutrophil Elastase Activity in Acute Experimental Mouse Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 24. caymanchem.com [caymanchem.com]
- 25. 中性粒细胞弹性蛋白酶抑制剂筛选试剂盒 Sufficient for 100 Fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 26. abcam.com [abcam.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. Neutrophil Elastase Inhibitor Screening Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 29. Neutrophil Elastase Substrate, fluorescent MeOSuc-Ala-Ala-Pro-Val-AFC - 10 mg [anaspec.com]
A Head-to-Head Comparison of Alvelestat and Elastase-IN-1 for Researchers
In the landscape of serine protease inhibitors, Alvelestat and Elastase-IN-1 have emerged as noteworthy compounds, each with distinct profiles and potential therapeutic applications. This guide provides a comprehensive, data-driven comparison of these two molecules for researchers, scientists, and drug development professionals. While both are classified as elastase inhibitors, a critical distinction lies in their primary targets: Alvelestat is a potent and selective inhibitor of human neutrophil elastase (NE), whereas available data for this compound demonstrates its inhibitory activity against porcine pancreatic elastase (PPE). This fundamental difference necessitates a nuanced comparison, which is detailed herein.
Biochemical and Pharmacological Profile
A summary of the key biochemical and pharmacological parameters for Alvelestat and this compound is presented below. It is important to note the differing target enzymes when comparing potency.
| Parameter | Alvelestat | This compound (Compound Q11) |
| Target Enzyme | Human Neutrophil Elastase (NE) | Porcine Pancreatic Elastase (PPE) |
| IC50 Value | 12 nM[1] | 0.897 µM (897 nM)[2][3] |
| Ki Value | 9.4 nM[1][4] | Not Reported |
| Mechanism of Action | Reversible, highly selective inhibitor[5] | Competitive inhibitor[6] |
| Selectivity | >600-fold more selective for NE over other serine proteases[1] | Not Reported |
| Oral Bioavailability | Yes[4] | Not Reported |
Mechanism of Action and Signaling Pathways
Alvelestat is a potent, orally bioavailable, and highly selective inhibitor of neutrophil elastase[1][4]. NE is a serine protease released by neutrophils during inflammation, and its excessive activity is implicated in the pathophysiology of various inflammatory lung diseases, including Alpha-1 Antitrypsin Deficiency (AATD)[7]. By inhibiting NE, Alvelestat aims to reduce the proteolytic damage to lung tissue, thereby slowing disease progression[7]. The signaling pathway affected by Alvelestat involves the downstream consequences of NE activity.
This compound , also referred to as Compound Q11 in the primary literature, has been identified as a competitive inhibitor of elastase, with a demonstrated IC50 against porcine pancreatic elastase[2][3][6]. Pancreatic elastase is involved in the digestion of proteins in the small intestine. While both are serine proteases, the distinct physiological roles and locations of neutrophil and pancreatic elastase mean that inhibitors of one may not be effective against the other. The lack of data on the effect of this compound on neutrophil elastase makes a direct comparison of their biological effects in inflammatory disease models challenging.
In Vitro and In Vivo Experimental Data
Alvelestat
In Vitro Studies: Alvelestat has been shown to decrease cell death and reduce the levels of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α in human bronchial epithelial (HBE) and A549 lung adenocarcinoma cells at a concentration of 20 µg/mL over 16 hours[4].
In Vivo Studies: In a mouse model of cigarette smoke-induced lung inflammation, oral administration of Alvelestat (1-10 mg/kg, twice daily for 4 days) reduced the inflammatory response, as indicated by a decrease in bronchoalveolar lavage (BAL) neutrophils and interleukin-1β[4]. In a porcine model of islet isolation and transplantation, the addition of Alvelestat to the preservation solution increased islet yield and improved their function both in vitro and in vivo, suggesting a protective effect on the pancreas and islets during preservation[5].
This compound
In Vitro Studies: The primary characterization of this compound involved an in vitro elastase inhibition assay using porcine pancreatic elastase. The compound was also evaluated for its cytotoxicity in HEK-293T (human embryonic kidney) cells and was found to be non-toxic at the tested concentrations[2][3].
In Vivo Studies: To date, there is no publicly available data from in vivo studies for this compound.
Experimental Protocols
Elastase Inhibition Assay (this compound)
This protocol is based on the methodology described for the characterization of this compound (Compound Q11)[6].
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against porcine pancreatic elastase.
Materials:
-
Porcine Pancreatic Elastase (PPE)
-
N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA) substrate
-
Tris-HCl buffer (0.1 M, pH 8.0)
-
Test compound (this compound)
-
Oleanolic acid (as a positive control)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of PPE in Tris-HCl buffer.
-
Prepare various concentrations of the test compound and oleanolic acid in DMSO.
-
In a 96-well plate, add the Tris-HCl buffer, the test compound at different concentrations, and the PPE solution.
-
Incubate the plate at 37°C for 20 minutes to allow for the interaction between the enzyme and the inhibitor.
-
Initiate the enzymatic reaction by adding the SANA substrate to each well.
-
Measure the absorbance at 410 nm at regular intervals to monitor the release of p-nitroaniline.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (enzyme and substrate without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cytotoxicity Assay (this compound)
This protocol is a general representation of an MTT assay used to assess the cytotoxicity of compounds in cell lines, as was done for this compound in HEK-293T cells.
Objective: To evaluate the cytotoxicity of a test compound on a specific cell line.
Materials:
-
HEK-293T cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in the incubator.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the cell viability against the logarithm of the compound concentration to determine the CC50 (half-maximal cytotoxic concentration), if applicable.
Summary and Conclusion
The comparison between Alvelestat and this compound highlights the importance of target specificity in drug development. Alvelestat is a well-characterized, potent, and selective inhibitor of human neutrophil elastase with a clear mechanism of action and a growing body of clinical and preclinical data supporting its development for inflammatory lung diseases. In contrast, this compound is a less-characterized compound with demonstrated activity against porcine pancreatic elastase.
For researchers focused on neutrophil-mediated inflammatory diseases, Alvelestat represents a more relevant and advanced tool. The extensive data available for Alvelestat provides a solid foundation for further investigation into its therapeutic potential. This compound, while showing inhibitory activity against a type of elastase, requires significant further characterization to determine its potential utility in a therapeutic context, particularly concerning its activity against human neutrophil elastase and its selectivity profile.
This guide underscores the necessity for a thorough understanding of a compound's biochemical and pharmacological properties before embarking on further research and development. The provided data and protocols serve as a valuable resource for scientists in the field of protease inhibition.
References
- 1. Anti-elastase, anti-tyrosinase and matrix metalloproteinase-1 inhibitory activity of earthworm extracts as potential new anti-aging agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. data.epo.org [data.epo.org]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. reprocell.com [reprocell.com]
- 7. mereobiopharma.com [mereobiopharma.com]
A Comparative Guide to a Novel Elastase Inhibitor and Alternatives in Preclinical COPD Models
This guide provides a comparative overview of a novel neutrophil elastase (NE) inhibitor, here designated as Elastase-IN-1, and other prominent NE inhibitors that have been evaluated in animal models of Chronic Obstructive Pulmonary Disease (COPD). The data presented is based on established experimental protocols designed to mimic key aspects of COPD pathology, primarily emphysema and lung inflammation. This document is intended for researchers, scientists, and professionals in drug development actively seeking to understand the preclinical efficacy and validation of potential therapeutic agents for COPD.
The Role of Neutrophil Elastase in COPD Pathogenesis
Neutrophil elastase is a serine protease implicated in the degradation of extracellular matrix proteins, most notably elastin, a critical component of the lung's connective tissue.[1] In COPD, an imbalance between proteases like NE and their endogenous inhibitors leads to the progressive destruction of alveolar walls, resulting in emphysema.[2][3] This pathological process underscores the therapeutic rationale for developing NE inhibitors.
Below is a diagram illustrating the central role of neutrophil elastase in the progression of COPD.
Caption: Signaling pathway of Neutrophil Elastase in COPD.
Experimental Validation in Animal Models
The most widely used animal model to study emphysema, a key component of COPD, is the elastase-induced model.[4][5] This involves the direct instillation of elastase, typically porcine pancreatic elastase (PPE), into the lungs of rodents, which rapidly induces airspace enlargement and mimics human emphysema.[5][6]
Standard Experimental Workflow: Elastase-Induced Emphysema Model
The following diagram outlines a typical workflow for evaluating the efficacy of an elastase inhibitor in a mouse model of COPD.
Caption: Workflow for in vivo validation of elastase inhibitors.
Comparative Efficacy of Elastase Inhibitors
While in vivo data for a compound specifically named "this compound" is not available in the public domain, this section presents a comparative summary of other well-documented elastase inhibitors that have been evaluated in similar preclinical or clinical settings.
| Inhibitor | Compound Type | Route of Administration | Animal Model | Key Efficacy Endpoints & Results |
| AZD9668 | Oral, reversible, selective NE inhibitor | Oral | Human NE- and cigarette smoke-induced emphysema models[1] | In preclinical models, it was found to be effective.[1] In a Phase IIb clinical trial, AZD9668 did not significantly improve lung function (FEV1) in COPD patients when added to standard therapy.[7] |
| ONO-5046 (Sivelestat) | Small-molecule NE inhibitor | Intratracheal, Intravenous | Hamster model of elastase-induced lung hemorrhage | Suppressed lung hemorrhage with an ID50 of 82 µg/kg via intratracheal administration.[8] Approved in some countries for acute lung injury, but not COPD due to toxicity concerns.[8] |
| MR-889 | Synthetic cyclic thiolic elastase inhibitor | Oral | COPD Patients (Clinical Trial) | A 4-week trial showed the drug was well-tolerated but did not significantly alter biochemical markers of lung destruction (e.g., urinary desmosine) in the overall patient group.[9] |
| SSR69071 | Oral NE inhibitor | Oral | Mouse model of elastase-induced lung hemorrhage | Pre-administration effectively reduced elastase-induced lung hemorrhage in mice at doses from 0.3 to 30 mg/kg.[1] |
| KF4 Antibody | Monoclonal antibody against CELA1 | Intraperitoneal | Mouse models of PPE-induced and AAT-deficient emphysema | Weekly administration of KF4 (1mg/kg) significantly reduced emphysema development, with efficacy comparable to human AAT therapy in AAT-deficient mice.[10] |
Detailed Experimental Protocols
Elastase-Induced Emphysema in Mice
This protocol is a synthesis of commonly used methods for inducing emphysema in mice to test the efficacy of therapeutic inhibitors.[4][6][11]
-
Animals: Male C57BL/6J mice, 8-10 weeks old, are commonly used.[12]
-
Induction Agent: Porcine Pancreatic Elastase (PPE) is dissolved in sterile saline.
-
Procedure:
-
Mice are anesthetized (e.g., with ketamine/xylazine).
-
A single intratracheal instillation of PPE (typically 0.2-1.2 U in 50 µL of saline) is administered.[6][11][13] Control animals receive saline only.
-
Alternatively, a multi-dose model can be used, with weekly instillations for up to four weeks to create a more progressive disease phenotype.[4][11]
-
-
Inhibitor Administration: The test compound (e.g., this compound) is typically administered prophylactically, starting one day before PPE instillation and continuing daily for the duration of the study (e.g., 21 days). Administration can be oral, intraperitoneal, or via inhalation depending on the compound's properties.
-
Endpoint Analysis (Day 21):
-
Lung Function: Mice are mechanically ventilated to measure parameters such as lung compliance and elastance.[14]
-
Histological Analysis: Lungs are harvested, fixed, and sectioned. The mean linear intercept (Lmi) is calculated on H&E stained sections to quantify airspace enlargement, a direct measure of emphysema.[15]
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: The lungs are lavaged with saline to collect cells and fluid. Total and differential cell counts (neutrophils, macrophages) are performed. Cytokine levels (e.g., IL-6, TNF-α) can also be measured.[1]
-
Conclusion
The validation of novel elastase inhibitors like this compound in robust animal models of COPD is a critical step in the drug development process. The elastase-induced emphysema model in mice provides a well-characterized and reproducible platform for assessing the in vivo efficacy of these compounds. By measuring key outcomes such as the reduction of airspace enlargement, improvement in lung mechanics, and modulation of inflammatory responses, researchers can build a strong preclinical data package. As demonstrated by the comparative data on inhibitors like AZD9668 and ONO-5046, translating preclinical efficacy into clinical success remains a challenge, highlighting the need for continued research and development of potent and safe therapeutic agents for COPD.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. An in vivo model for extracellular vesicle–induced emphysema - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elastase-Induced Lung Emphysema Models in Mice | Springer Nature Experiments [experiments.springernature.com]
- 5. scireq.com [scireq.com]
- 6. researchgate.net [researchgate.net]
- 7. AZD9668, a neutrophil elastase inhibitor, plus ongoing budesonide/formoterol in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MR889, a neutrophil elastase inhibitor, in patients with chronic obstructive pulmonary disease: a double-blind, randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. KF4 Anti-CELA1 Antibody in AAT-Deficient Emphysema | Journal of the COPD Foundation [journal.copdfoundation.org]
- 11. Characterization of a Mouse Model of Emphysema Induced by Multiple Instillations of Low-Dose Elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel chronic obstructive pulmonary disease mouse model induced by intubation-mediated intratracheal co-administration of porcine pancreatic elastase and lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Elastase- and LPS-Exposed Cpa3Cre/+ and ST2-/- Mice Develop Unimpaired Obstructive Pulmonary Disease [frontiersin.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Frontiers | Elastase-Induced Parenchymal Disruption and Airway Hyper Responsiveness in Mouse Precision Cut Lung Slices: Toward an Ex vivo COPD Model [frontiersin.org]
A Researcher's Guide to the Reproducibility of Elastase Inhibition Studies: The Case of Elastase-IN-1
For researchers and scientists engaged in drug development, the reproducibility of in vitro studies is paramount. This guide provides a comparative framework for understanding the factors that influence the reproducibility of elastase inhibition assays, with a specific focus on the context of evaluating inhibitors like Elastase-IN-1. While direct reproducibility studies on this compound are not extensively published, this guide offers a roadmap for designing and interpreting experiments to ensure robust and comparable results.
Understanding this compound
This compound is a known inhibitor of elastase with a reported IC50 value of 0.897 µM.[1] Its chemical formula is C17H12N4O3, and its CAS number is 678152-73-3.[1] Evaluating the inhibitory potential of this and other compounds requires standardized and reproducible assay conditions.
Comparative Analysis of Elastase Inhibitors
The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50). However, this value can vary significantly based on the experimental setup. Below is a comparison of IC50 values for several known elastase inhibitors, highlighting the diversity in their potencies.
| Inhibitor | Target Elastase | Reported IC50 |
| This compound | Elastase | 0.897 µM[1] |
| Sivelestat | Human Neutrophil Elastase | 44 nM[2][3] |
| Alvelestat (AZD9668) | Neutrophil Elastase | pIC50 of 7.9 nM[3] |
| GW-311616 | Human Neutrophil Elastase | 22 nM[2][3] |
| ZD-0892 | Human Neutrophil Elastase | Ki of 6.7 nM[2][3] |
| BAY-85-8501 | Human Neutrophil Elastase | 65 pM[2] |
Note: The inhibitory constant (Ki) is another measure of inhibitor potency. The pIC50 is the negative logarithm of the IC50 value. Direct comparison of these values should be made with caution due to differing experimental conditions.
Factors Influencing Reproducibility in Elastase Inhibition Assays
Several key factors can impact the outcome and reproducibility of in vitro elastase inhibition assays. A study has shown that varying the synthetic substrate can lead to significant differences in the determined IC50 values of inhibitors, with variations of up to 480%.[4] Therefore, for results to be comparable, they must be generated from identical test systems.[4]
| Parameter | Common Variations | Impact on Reproducibility |
| Enzyme Source | Porcine Pancreatic Elastase (PPE), Human Neutrophil Elastase (HNE) | HNE is more physiologically relevant for inflammatory diseases, but PPE is a common, less expensive alternative. The two enzymes have different substrate specificities and inhibitor sensitivities. |
| Substrate | N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA), MeO-Suc-Ala-Ala-Pro-Val-pNA | The choice of substrate can significantly alter the apparent IC50 value of an inhibitor.[4] Different substrates have varying affinities for the enzyme and can be affected differently by the inhibitor's mechanism of action. |
| Buffer System | Tris-HCl, HEPES | The pH and ionic strength of the buffer can affect both enzyme activity and inhibitor binding. |
| pH | Typically between 7.5 and 8.5 | Enzyme activity is highly pH-dependent. Small variations in pH can lead to significant changes in reaction rates. |
| Temperature | 25°C or 37°C | Reaction rates are temperature-dependent. Consistent temperature control is crucial for reproducible results. |
| Solvent | DMSO, water | The solvent used to dissolve the inhibitor can affect its solubility and interaction with the enzyme. The final concentration of the solvent in the assay should be kept constant and at a low, non-inhibitory level. |
Experimental Protocols for Elastase Inhibition Assays
To ensure reproducibility, it is essential to follow a detailed and consistent experimental protocol. Below are generalized protocols for both Porcine Pancreatic Elastase (PPE) and Human Neutrophil Elastase (HNE) inhibition assays based on common methodologies.
Porcine Pancreatic Elastase (PPE) Inhibition Assay
This assay is frequently used for initial screening of elastase inhibitors.
Materials:
-
Porcine Pancreatic Elastase (Type I, Sigma-Aldrich)
-
N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA) (Substrate)
-
Tris-HCl buffer (e.g., 0.1 M, pH 8.0)
-
Inhibitor compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of PPE in a suitable buffer (e.g., 0.05 M sodium acetate buffer, pH 5.0, with 0.1 M NaCl).[5]
-
Prepare a stock solution of the substrate SANA in the assay buffer (e.g., 2.0 mM in Tris-HCl buffer).[6]
-
In a 96-well plate, add the assay buffer, the inhibitor solution at various concentrations, and the PPE solution.
-
Pre-incubate the mixture for a defined period (e.g., 15-20 minutes) at a constant temperature (e.g., 25°C or 37°C).[6][7]
-
Initiate the reaction by adding the substrate solution to each well.
-
Measure the absorbance at 405-410 nm kinetically for a set period (e.g., 10-20 minutes) using a microplate reader.[6][8]
-
The rate of p-nitroaniline production is proportional to the elastase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Human Neutrophil Elastase (HNE) Inhibition Assay
This assay is more physiologically relevant for studying inhibitors targeting inflammatory conditions.
Materials:
-
Human Neutrophil Elastase (Sigma-Aldrich, Abcam)[9]
-
MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide (Substrate)
-
HEPES buffer (e.g., 0.1 M, pH 7.5, with 0.5 M NaCl)
-
Inhibitor compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of HNE in a suitable buffer.
-
Prepare a stock solution of the substrate in the assay buffer.
-
In a 96-well plate, add the assay buffer, the inhibitor solution at various concentrations, and the HNE solution.
-
Pre-incubate the mixture for a defined period (e.g., 1 hour) at a constant temperature (e.g., 37°C).[10]
-
Initiate the reaction by adding the substrate solution to each well.
-
To stop the reaction after a specific time, an inhibitor like soybean trypsin inhibitor can be added.[10]
-
Measure the absorbance at 405 nm using a microplate reader.[10]
-
Calculate the percentage of inhibition and determine the IC50 value as described for the PPE assay.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for determining inhibitor potency and a simplified signaling pathway involving neutrophil elastase.
Caption: Workflow for an in vitro elastase inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Elastase inhibition assay with peptide substrates - an example for the limited comparability of in vitro results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EPC Elastin Products Company > Method > PPE assay using NS945 [elastin.com]
- 6. Marine-Derived Mycosporine-like Amino Acids from Nori Seaweed: Sustainable Bioactive Ingredients for Skincare and Pharmaceuticals | MDPI [mdpi.com]
- 7. Inhibition of pancreatic elastase in silico and in vitro by Rubus rosifolius leaves extract and its constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Neutrophil Elastase Inhibitor Assay Kit. Fluorometric (ab118971) | Abcam [abcam.com]
- 10. scispace.com [scispace.com]
A Comprehensive Benchmarking Guide: Elastase-IN-1 Versus Endogenous Elastase Inhibitors
In the landscape of therapeutic development for inflammatory diseases, the targeted inhibition of human neutrophil elastase (HNE) remains a pivotal strategy. HNE, a potent serine protease released by neutrophils, plays a critical role in the degradation of extracellular matrix proteins, contributing to tissue damage in conditions such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). This guide provides a detailed comparison of the synthetic inhibitor, Elastase-IN-1, against the body's natural defenses: the endogenous elastase inhibitors alpha-1 antitrypsin (A1AT), elafin, and secretory leukocyte peptidase inhibitor (SLPI). This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the relative potency, selectivity, and mechanisms of these key inhibitors.
Mechanism of Elastase Inhibition
Human neutrophil elastase belongs to the chymotrypsin family of serine proteases. Its catalytic activity relies on a catalytic triad of histidine, aspartate, and serine residues in its active site. Both synthetic and endogenous inhibitors function by interacting with this active site, thereby preventing the binding and cleavage of natural substrates like elastin.
The general mechanism involves the inhibitor binding to the active site of the elastase. Endogenous inhibitors like A1AT, elafin, and SLPI are substrate-like inhibitors that form a stable, often covalent, complex with the enzyme, effectively inactivating it. Synthetic inhibitors like this compound are designed to specifically fit into the active site and form a tight-binding interaction, blocking its catalytic function.
Quantitative Comparison of Inhibitor Potency
The efficacy of an inhibitor is quantitatively described by its inhibitory constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). A lower value for these parameters indicates a higher potency of the inhibitor. The following table summarizes the available quantitative data for this compound and the key endogenous inhibitors against human neutrophil elastase.
| Inhibitor | Type | Molecular Weight (approx.) | Potency (Kᵢ or IC₅₀) vs. HNE | Selectivity |
| This compound (ICI 200,355) | Synthetic | ~750 Da | Kᵢ = 0.6 nM | High selectivity for HNE over other hydrolases. |
| Alpha-1 Antitrypsin (A1AT) | Endogenous (Serpin) | ~52 kDa | kₐ = 6.5 x 10⁷ M⁻¹s⁻¹ | Broad-spectrum serine protease inhibitor, but with the highest affinity for HNE.[1][2] |
| Elafin | Endogenous (WAP domain) | ~6 kDa | Kᵢ = 0.6 nM | More specific than SLPI; inhibits HNE and proteinase-3.[3][4] |
| Secretory Leukocyte Peptidase Inhibitor (SLPI) | Endogenous (WAP domain) | ~12 kDa | Potent inhibitor | Inhibits HNE, cathepsin G, chymotrypsin, and trypsin.[3][4] |
Note: The second-order rate constant of association (kₐ) for A1AT reflects a very rapid and efficient inhibition of HNE.
Experimental Protocols
Accurate benchmarking of elastase inhibitors requires robust and reproducible experimental assays. The following is a generalized protocol for a fluorometric assay to determine the potency of an inhibitor against human neutrophil elastase.
Objective: To determine the IC₅₀ value of a test compound (e.g., this compound) against human neutrophil elastase.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well black microplate, suitable for fluorescence measurements
-
Fluorescence microplate reader with excitation/emission wavelengths of ~380/500 nm
Experimental Workflow:
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in assay buffer. It is common to perform 1:3 or 1:10 serial dilutions to cover a wide concentration range.
-
Enzyme and Substrate Preparation: Dilute the HNE stock solution to the desired working concentration in pre-warmed assay buffer. Prepare the fluorogenic substrate solution in the assay buffer.
-
Assay Setup: To the wells of a 96-well black microplate, add the following in order:
-
Assay Buffer
-
Test inhibitor dilutions (or vehicle control)
-
HNE solution
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the HNE substrate solution to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a period of 30-60 minutes at an excitation wavelength of ~380 nm and an emission wavelength of ~500 nm.
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Discussion and Conclusion
This comparative guide highlights that the synthetic inhibitor, This compound , exhibits a potency against human neutrophil elastase that is on par with the highly effective endogenous inhibitor, elafin , both having a Kᵢ in the sub-nanomolar range. This indicates that this compound is a highly efficient inhibitor of HNE.
In comparison, alpha-1 antitrypsin , the most abundant circulating elastase inhibitor, demonstrates its potency through a very rapid association rate constant. However, its broader specificity for other serine proteases may be a consideration in therapeutic applications where high selectivity is desired. SLPI , another important mucosal antiprotease, also potently inhibits HNE but has a broader inhibitory profile than elafin, targeting other proteases like cathepsin G and chymotrypsin.
The high potency and selectivity of this compound make it a valuable tool for researchers studying the role of HNE in disease and a promising candidate for further drug development. The choice between a synthetic inhibitor like this compound and therapies based on augmenting endogenous inhibitors will depend on the specific therapeutic context, including the desired selectivity profile, route of administration, and the underlying pathology of the disease being treated. The provided experimental protocol offers a standardized method for researchers to conduct their own benchmarking studies and validate the efficacy of novel elastase inhibitors.
References
- 1. The Multifaceted Effects of Alpha1-Antitrypsin on Neutrophil Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of secretory leukocyte proteinase inhibitor and elafin (elastase-specific inhibitor/skin-derived antileukoprotease) as alarm antiproteinases in inflammatory lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protease inhibitors derived from elafin and SLPI and engineered to have enhanced specificity towards neutrophil serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Safety and Toxicology of Elastase Inhibitors: A Comparative Guide
This guide provides a comparative overview of the preclinical safety and toxicology of Elastase-IN-1 and its alternatives, Sivelestat and Alpha-1 Antitrypsin (AAT). The information is intended for researchers, scientists, and drug development professionals to facilitate an informed assessment of these elastase inhibitors.
Disclaimer: Publicly available preclinical safety and toxicology data for this compound is extremely limited. The following comparison is based on the available information for Sivelestat and Alpha-1 Antitrypsin.
Executive Summary
Elastase inhibitors are a class of drugs that target elastases, enzymes involved in a variety of inflammatory diseases. This guide focuses on the preclinical safety profiles of three such inhibitors: this compound, Sivelestat, and Alpha-1 Antitrypsin. While clinical and preclinical data for Sivelestat and AAT are available, there is a significant lack of published preclinical safety studies for this compound. Therefore, a direct comparison with this compound is not feasible at this time. This guide will focus on comparing the available data for Sivelestat and Alpha-1 Antitrypsin.
Comparative Preclinical Toxicology Data
The following tables summarize the available quantitative preclinical toxicology data for Sivelestat and Alpha-1 Antitrypsin.
Table 1: Acute Toxicity Data
| Compound | Animal Model | Route of Administration | LD50 | Source |
| Sivelestat | Data Not Available | - | Data Not Available | - |
| Alpha-1 Antitrypsin (Prolastin-C) | Data Not Available | - | Data Not Available | - |
Table 2: Repeat-Dose Toxicity Data
| Compound | Animal Model | Dosage | Duration | Key Findings | NOAEL | Source |
| Sivelestat | Beagle Dogs | 0.5 and 2.0 mg/kg/h | 2 days | Protective effect in acute lung injury, no adverse effects reported at these doses. | Not Determined | [1] |
| Alpha-1 Antitrypsin (Prolastin-C Liquid) | Rabbits | 600 mg/kg | 5 days | Well tolerated; development of IgM and IgG antibodies (expected response to a human protein in animals). | 600 mg/kg | [2] |
Table 3: Pharmacokinetic Parameters
| Compound | Animal Model | Half-life | Key Findings | Source |
| Sivelestat | Data Not Available | - | - | - |
| Alpha-1 Antitrypsin | Rabbits | ~38.1 hours (functional activity decay) | Normal pharmacodynamics observed. | [3] |
| Cynomolgus Monkeys | ~55.45 hours (catabolic half-life) | Anticipated plasma recovery and significant increment in bronchial-alveolar lavage fluid. | [3] |
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. However, the following summaries provide an overview of the methodologies used.
Repeat-Dose Toxicity Study of Alpha-1 Antitrypsin (Prolastin-C Liquid) in Rabbits
-
Objective: To assess the safety of repeated intravenous administration of PROLASTIN-C LIQUID.
-
Animal Model: Rabbits.
-
Dosage: 600 mg/kg (10 times the human dose).
-
Route of Administration: Intravenous.
-
Duration: 5 days.
-
Parameters Monitored: Mortality, clinical signs, development of IgM and IgG antibodies.
-
Results: The study established a No-Observed-Adverse-Effect-Level (NOAEL) of 600 mg/kg. The development of antibodies was an expected immunological response to a foreign human protein.[2]
Efficacy and Safety Study of Sivelestat in a Canine Model of Acute Lung Injury
-
Objective: To evaluate the effects of sivelestat on acute lung injury in dogs.
-
Animal Model: Male beagle dogs.
-
Intervention: Severe burn-blast combined injury to induce acute lung injury.
-
Dosage Groups:
-
Control: Physiological saline.
-
Low Dose Sivelestat: 0.5 mg/kg/h.
-
High Dose Sivelestat: 2.0 mg/kg/h.
-
-
Route of Administration: Continuous intravenous infusion.
-
Duration: 2 days.
-
Parameters Monitored: Lung damage (CT scan), mean arterial pressure, respiratory rate, extravascular lung water, pulmonary vascular permeability index, blood gases, and inflammatory markers (neutrophil elastase, IL-8, TNF-α), lung wet to dry weight ratio.
-
Results: High-dose sivelestat showed a protective effect on acute lung injury by improving blood gas analysis, ameliorating pulmonary edema, and reducing pro-inflammatory mediators. No adverse effects of the treatment were reported in this study.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of elastase inhibitors and a general workflow for preclinical toxicity testing.
Caption: Mechanism of action of elastase inhibitors in preventing tissue damage.
Caption: General workflow for preclinical toxicology testing of a new drug candidate.
Conclusion
Based on the limited publicly available data, a comprehensive preclinical safety and toxicology comparison including this compound is not possible. For Sivelestat and Alpha-1 Antitrypsin, the available preclinical data in animal models suggest a generally favorable safety profile at the doses tested. AAT (Prolastin-C) has an established NOAEL from a repeat-dose study in rabbits. Sivelestat has shown protective effects in animal models of lung injury without reported toxicity in those specific studies. Researchers and drug developers should be aware of the data gaps for this compound and exercise caution. For Sivelestat and AAT, while some preclinical safety data exists, a complete toxicological profile, including long-term studies, would be beneficial for a more thorough risk assessment. It is recommended to consult regulatory guidelines and conduct further targeted preclinical studies to fully characterize the safety profile of any new elastase inhibitor.
References
Safety Operating Guide
Proper Disposal Procedures for Elastase-IN-1: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of any chemical is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Elastase-IN-1, a specific elastase inhibitor. Due to the absence of a dedicated Safety Data Sheet (SDS) for this compound, this guidance is conservatively based on information available for the general category of "Elastase" and general principles of laboratory chemical waste management.
Hazard Assessment and Conflicting Data
Information regarding the toxicity and hazards of elastase compounds varies across different sources. A product page for this compound explicitly states that it is "non-toxic"[1]. However, Safety Data Sheets for the broader category of "Elastase" present conflicting classifications. It is crucial to be aware of this ambiguity when handling and disposing of this substance.
| Source | Hazard Classification | Disposal Recommendation |
| MedChemExpress (this compound) | Non-toxic[1] | Not specified |
| Carl Roth (Elastase) | May cause allergy or asthma symptoms, respiratory irritation, skin irritation, and serious eye irritation[2] | Dispose of as hazardous waste; do not empty into drains[2] |
| Chemos (Elastase) | May cause respiratory irritation, skin irritation, and serious eye irritation[3] | Dispose of contents/container to an industrial combustion plant[3] |
| Tribioscience (Elastase) | Not a hazardous substance or mixture[4] | Not specified |
Given this conflicting information, it is recommended to adopt a cautious approach and handle this compound as a potentially hazardous substance.
Experimental Protocols: Disposal Workflow
The following step-by-step procedure should be followed for the disposal of this compound and its contaminated materials.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder, as well as any grossly contaminated items (e.g., weigh boats, contaminated paper towels), in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
-
Liquid Waste:
-
If this compound is in a solution, collect the waste in a designated, leak-proof container for hazardous liquid waste.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Sharps:
-
Any sharps (e.g., needles, razor blades) contaminated with this compound should be disposed of in a designated sharps container.
-
3. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the date the waste was first added to the container.
4. Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be away from general traffic and sinks.
5. Disposal Request:
-
Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policies (typically 6-12 months), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]
-
Follow your institution's specific procedures for requesting a waste pickup.
6. Decontamination of Labware:
-
Thoroughly decontaminate any reusable labware that has come into contact with this compound by washing with an appropriate laboratory detergent and rinsing with copious amounts of water.
7. Empty Containers:
-
An "empty" container that held this compound should be managed as hazardous waste unless it has been triple-rinsed. The first rinseate must be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal, but it is best to consult with your institution's EHS for specific guidance.
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby minimizing risks to themselves and the environment. Always consult your institution's specific chemical hygiene and waste disposal plans for additional requirements.
References
Essential Safety and Operational Guidance for Handling Elastase-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Elastase-IN-1, a potent elastase inhibitor. While the supplier, MedchemExpress, states that this compound is non-toxic, it is imperative to treat all new chemical entities with a high degree of caution.[1] The following procedures are based on established best practices for handling small molecule inhibitors in a laboratory setting to ensure personnel safety and prevent contamination.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Disposable Nitrile Gloves | Wear two pairs of chemotherapy-rated gloves that meet the American Society for Testing Materials (ASTM) D6978 standard. The inner glove should be worn under the gown cuff, and the outer glove over the cuff. Change gloves every 30-60 minutes or immediately if contaminated.[2][3] |
| Body Protection | Disposable Gown | A disposable, low-permeability gown made of materials like polypropylene is required.[2] It must be long-sleeved with tight-fitting elastic or knit cuffs and should close in the back.[2] Change gowns every 2-3 hours or immediately upon contamination.[2] |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory.[4] A face shield must be worn over the safety goggles during any procedure with a risk of splashing or aerosol generation.[4][5] |
| Respiratory Protection | N95 or Higher Respirator | An N95 respirator, properly fit-tested, should be worn when handling the powdered form of this compound to prevent inhalation of aerosols.[2] A surgical mask is not a substitute for a respirator.[2][5] |
| Head and Foot Protection | Hair and Shoe Covers | Disposable hair covers and two pairs of shoe covers are required to prevent contamination of the work area and personnel.[2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for safe handling. The following diagram outlines the procedural steps for working with this compound.
Experimental Protocol for Weighing and Solubilizing:
-
Preparation: Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated balance enclosure. Assemble all necessary equipment, including microbalances, spatulas, weigh paper, and appropriate solvent vials.
-
Donning PPE: Before entering the designated area, don all required personal protective equipment as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of powdered this compound on a microbalance within the ventilated enclosure to minimize aerosol generation.
-
Solubilization: Transfer the weighed compound to an appropriate vial. Using a calibrated pipette, add the desired solvent (e.g., DMSO) to the vial to achieve the target concentration. Cap the vial securely and vortex gently until the compound is fully dissolved.
-
Aliquoting: If necessary, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Cleanup: Following the procedure, decontaminate all work surfaces with an appropriate cleaning agent (e.g., 70% ethanol).
-
Doffing PPE: Remove PPE in the designated doffing area, ensuring to do so in an order that prevents self-contamination (e.g., outer gloves, gown, face shield, goggles, inner gloves, respirator, hair and shoe covers).
-
Waste Disposal: Dispose of all contaminated materials in clearly labeled hazardous waste containers.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, weigh paper, and pipette tips, must be disposed of in a designated, sealed, and clearly labeled hazardous chemical waste container.[6][7]
-
Liquid Waste: Unused solutions of this compound and any solvents used for decontamination should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not pour any solutions down the drain.[7]
-
Container Disposal: Empty vials that once contained this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. The rinsed vials can then be disposed of according to institutional guidelines for chemically contaminated glassware.
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. pppmag.com [pppmag.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. chemos.de [chemos.de]
- 7. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
